Difenamizole
描述
Structure
3D Structure
属性
CAS 编号 |
20170-20-1 |
|---|---|
分子式 |
C20H22N4O |
分子量 |
334.4 g/mol |
IUPAC 名称 |
2-(dimethylamino)-N-(2,5-diphenylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C20H22N4O/c1-15(23(2)3)20(25)21-19-14-18(16-10-6-4-7-11-16)22-24(19)17-12-8-5-9-13-17/h4-15H,1-3H3,(H,21,25) |
InChI 键 |
PCXMKBOWWVXEDT-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |
规范 SMILES |
CC(C(=O)NC1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
20170-21-2 (unspecified hydrochloride) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Difenamizole; Difenamizole [INN]; Difenamizolum; BRN 0698538; Diphenamizole; Pasalin; UNII-24MR6YLL3W. |
产品来源 |
United States |
Foundational & Exploratory
Difenamizole: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difenamizole, a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolone class, exhibits a multifaceted mechanism of action that extends beyond the typical profile of an NSAID. This technical guide synthesizes the available preclinical data to provide a comprehensive overview of its core pharmacological activities. This compound's primary modes of action are twofold: modulation of the arachidonic acid cascade through cyclooxygenase (COX) inhibition and interference with monoaminergic neurotransmission. Specifically, it inhibits monoamine oxidase (MAO) and influences dopamine reuptake and metabolism. This document details the experimental findings that elucidate these mechanisms, presenting quantitative data in structured tables, outlining experimental protocols, and providing visual representations of the involved signaling pathways.
Introduction
This compound (brand name Pasalin) is a pyrazolone derivative with demonstrated analgesic and anti-inflammatory properties.[1][2][3] Its chemical structure, 1,3-diphenyl-5-(2-dimethylaminopropionamide)-pyrazole, is related to other pyrazolone analgesics such as metamizole.[1][2][3] Early research identified its classification as a non-steroidal anti-inflammatory drug (NSAID). However, subsequent neurochemical studies revealed its significant effects on the monoaminergic systems, particularly the dopaminergic pathway. This dual mechanism of action suggests a unique therapeutic potential and distinguishes it from traditional NSAIDs. This guide provides an in-depth exploration of the molecular and physiological underpinnings of this compound's effects.
Anti-inflammatory and Analgesic Activity
This compound's anti-inflammatory and analgesic effects are primarily attributed to its interaction with the cyclooxygenase (COX) pathway and its influence on central pain processing through monoaminergic systems.
Cyclooxygenase (COX) Inhibition
In Vivo Analgesic Efficacy
The analgesic properties of this compound have been demonstrated in various preclinical models of pain, including the hot plate test and the acetic acid-induced writhing test.
Table 1: Analgesic Activity of this compound in Rodent Models
| Experimental Model | Species | This compound Dose | Observed Effect | Reference |
| Hot Plate Test | Mice | Not Specified | Potentiation of analgesic action by α-methyl-p-tyrosine (α-MT), antagonism by L-dopa. | [1] |
| Acetic Acid-Induced Writhing Test | Mice | Not Specified | Antagonism of analgesic action by 5-hydroxytryptophan (5-HTP) and 5,6-dihydroxytryptamine (5,6-DHT). Potentiation by 6-hydroxydopamine (6-OHDA), phenoxybenzamine, and reserpine. Antagonism by dopamine. |
Monoaminergic Properties
A significant aspect of this compound's pharmacological profile is its interaction with the monoaminergic system, which contributes to its analgesic and other central nervous system effects.
Monoamine Oxidase (MAO) Inhibition
This compound has been identified as an inhibitor of monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.[1] Specific IC50 values for the inhibition of MAO-A and MAO-B by this compound are not available in the reviewed literature.
Effects on Dopaminergic Neurotransmission
This compound exerts multiple effects on the dopaminergic system:
-
Dopamine Reuptake Inhibition: It has been shown to inhibit the reuptake of dopamine.[1][2][3] The Ki value for its affinity to the dopamine transporter (DAT) is not specified in the available literature.
-
Modulation of Dopamine Levels: this compound augments the pargyline-induced elevation of striatal dopamine levels.[1][2][3]
-
Inhibition of Dopamine Release: It inhibits potassium-induced striatal dopamine release.[1][2][3]
Table 2: Effects of this compound on Dopamine and its Metabolites in Mouse Brain
| Brain Region | This compound Dose | Effect on Dopamine (DA) | Effect on DOPAC | Effect on HVA | Reference |
| Striatum | Not Specified | Data not available | Data not available | Data not available |
Note: While studies indicate an effect on dopamine metabolites, specific quantitative data on the levels of 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) following this compound administration were not found in the reviewed literature.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships involved in the mechanism of action of this compound.
References
- 1. [Relationship between biogenic amines and analgesic action of this compound in heat induced reflexes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 1,3-diphenyl-5-(2-dimethylaminopropionamide)-pyrazole[this compound] on a conditioned avoidance response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of Difenamizole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and proposed mechanism of action of difenamizole. This compound, with the chemical name 2-(Dimethylamino)-N-(1,3-diphenyl-1H-pyrazol-5-yl)propanamide, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties.[1][2] This document details plausible experimental protocols, summarizes key quantitative data, and visualizes complex pathways to support research and development activities.
Synthesis of this compound
The synthesis of this compound can be logically approached as a two-step process: first, the construction of the core pyrazole structure, 5-amino-1,3-diphenyl-1H-pyrazole, followed by an amide coupling reaction with 2-(dimethylamino)propanoic acid.
Proposed Synthetic Pathway
The overall synthetic scheme involves the synthesis of the pyrazole intermediate followed by amide bond formation.
References
Difenamizole: A Technical Guide for Researchers
For research use only. Not for human or veterinary use.
Introduction
Difenamizole is a pyrazolone-derived compound recognized for its nonsteroidal anti-inflammatory drug (NSAID) and analgesic properties.[1][2][3] First investigated in the latter half of the 20th century, its primary research applications have centered on its effects on the central nervous system, particularly its interaction with monoaminergic systems. This technical guide provides a comprehensive overview of this compound's known mechanisms of action, pharmacological data, and the experimental protocols utilized in its initial characterization, intended for an audience of researchers, scientists, and drug development professionals. Much of the available data on this compound dates from the 1970s and 1980s, with a notable absence of recent clinical trials or extensive modern research.
Physicochemical and Toxicological Data
A summary of the key physicochemical and toxicological properties of this compound is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C20H22N4O | [4][5] |
| Molecular Weight | 334.42 g/mol | [5][6] |
| CAS Number | 20170-20-1 | [4] |
| Melting Point | 123-128 °C | [4] |
| Boiling Point | 543.6°C at 760mmHg | [4] |
| Flash Point | 282.6°C | [4] |
| Density | 1.13g/cm3 | [4] |
| XLogP3 | 3.5 | [4] |
Table 2: Acute Toxicity of this compound in Mice
| Route of Administration | LD50 (mg/kg) | Reference |
| Intravenous (i.v.) | 103 | [4][7] |
| Intraperitoneal (i.p.) | 186 | [4][7] |
| Subcutaneous (s.c.) | 525 | [4][7] |
| Oral | 560 | [4][7] |
Mechanism of Action and Signaling Pathways
The most extensively researched aspect of this compound is its influence on monoaminergic signaling pathways.[1][2][3] Key reported activities include:
-
Monoamine Oxidase (MAO) Inhibition : this compound has been shown to inhibit MAO, an enzyme responsible for the degradation of monoamine neurotransmitters.[1][2][3]
-
Dopamine Modulation : Research indicates that this compound augments pargyline-induced increases in striatal dopamine levels, inhibits potassium-induced dopamine release, and inhibits the reuptake of dopamine.[1][2][3]
These actions suggest a complex interplay with the dopaminergic system, which likely contributes to its analgesic effects. The analgesic properties of this compound are also thought to be mediated by its interactions with catecholaminergic and serotonergic (5-hydroxytryptamine) systems.[8]
Visualized Signaling Pathway
Caption: Proposed mechanism of this compound in the dopaminergic synapse.
Experimental Protocols in this compound Research
The foundational research on this compound utilized several established animal models to assess its analgesic and neurochemical effects. While the full, detailed protocols from the original publications are not publicly available, the following summaries are based on the methods described in the abstracts of these studies.
Assessment of Analgesic Activity
-
Objective : To evaluate the central analgesic effects of a substance by measuring the latency of a thermal pain response.
-
Methodology :
-
Mice are individually placed on a heated surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
The latency to a nociceptive response (e.g., licking a paw, jumping) is recorded.
-
A baseline latency is established for each animal before drug administration.
-
This compound or a control substance is administered, and the latency is measured at predetermined time points post-administration.
-
An increase in the response latency is indicative of an analgesic effect.[8]
-
-
Objective : To assess peripheral analgesic activity by quantifying the reduction of chemically induced visceral pain.
-
Methodology :
-
Mice are pre-treated with this compound or a control vehicle.
-
After a set absorption period, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
The number of writhes is counted for a specific duration (e.g., 10-20 minutes) following the acetic acid injection.
-
A reduction in the number of writhes in the this compound-treated group compared to the control group indicates an analgesic effect.
-
Neurochemical Analysis
-
Objective : To determine the effects of this compound on the levels of catecholamines and their metabolites in the brain.
-
Methodology :
-
Mice are administered this compound or a control substance.
-
At specified time points, the animals are euthanized, and brain tissue (e.g., striatum) is rapidly dissected and frozen.
-
Brain tissue is homogenized and processed to extract monoamines and their metabolites.
-
Concentrations of neurotransmitters such as dopamine, norepinephrine, and serotonin, and their metabolites are quantified using techniques like high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Visualized Experimental Workflow
Caption: Generalized workflow for preclinical evaluation of this compound.
Current Status and Future Directions
The body of research on this compound is predominantly historical. Searches of clinical trial registries and recent scientific literature did not yield any ongoing or recently completed studies. This suggests that this compound is not currently a focus of active drug development.
However, the compound's established dual action as an anti-inflammatory agent and a modulator of monoaminergic systems presents potential avenues for future research. The historical data could serve as a foundation for the design of new compounds that leverage this polypharmacological profile for conditions where both inflammation and neurotransmitter imbalances are implicated, such as in certain neurodegenerative diseases or chronic pain states. Further investigation would be required to elucidate its specific molecular targets (e.g., receptor binding affinities, enzyme inhibition constants) and to establish a modern pharmacokinetic and safety profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. medkoo.com [medkoo.com]
- 4. echemi.com [echemi.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound | C20H22N4O | CID 65695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 20170-20-1 [chemicalbook.com]
- 8. [Relationship between biogenic amines and analgesic action of this compound in heat induced reflexes] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Difenamizole (CAS: 20170-20-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difenamizole, with the Chemical Abstracts Service (CAS) number 20170-20-1, is a pyrazolone derivative classified as a non-steroidal anti-inflammatory drug (NSAID).[1][2] This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, synthesis, pharmacological profile, and detailed experimental protocols for its evaluation. The document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a consolidated source of technical information to facilitate further investigation and application of this compound.
Chemical and Physical Properties
This compound is a white to pale yellow, odorless powder.[3] It is freely soluble in acetone, chloroform, and benzene, but practically insoluble in water.[3] The compound is reported to be stable to heat, humidity, and sunlight for at least three months.[3]
| Property | Value | Reference |
| CAS Number | 20170-20-1 (free base) | [1] |
| 20170-21-2 (HCl salt) | [1] | |
| IUPAC Name | 1,3-Diphenyl-5-(2-dimethylaminopropionamido)pyrazole | [1] |
| Synonyms | Diphenamizole, Pasalin, AP-14 | [1][2][3] |
| Molecular Formula | C20H22N4O | [1][2][4] |
| Molecular Weight | 334.41 g/mol | [1][3] |
| Exact Mass | 334.1794 u | [1] |
| Melting Point | 123-128 °C | [3][4] |
| Boiling Point | 543.6 °C at 760 mmHg | [4] |
| Flash Point | 282.6 °C | [4] |
| Density | 1.13 g/cm³ | [4] |
| XLogP3 | 3.5 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 5 | [4] |
| Topological Polar Surface Area | 50.2 Ų | [4] |
Synthesis
General Pyrazole Synthesis Workflow:
Pharmacological Profile
This compound exhibits both analgesic and anti-inflammatory properties.[1][3] Its mechanism of action is multifactorial, involving not only the typical NSAID pathways but also modulation of monoaminergic systems.[1][2]
Analgesic and Anti-inflammatory Activity
The analgesic effects of this compound have been demonstrated in various preclinical models.
| Test | Animal Model | This compound Dose | Effect |
| Acetic Acid-Induced Writhing | Mice | - | Inhibition of writhing |
| Hot Plate Test | Mice | - | Increased pain threshold |
Neurochemical Effects
This compound possesses monoaminergic properties, which contribute to its pharmacological profile. It has been shown to inhibit monoamine oxidase (MAO), augment the elevation of striatal dopamine levels induced by pargyline, inhibit K+-induced striatal dopamine release, and inhibit the reuptake of dopamine.[1][2]
| Parameter | Effect |
| Monoamine Oxidase (MAO) | Inhibition |
| Dopamine Reuptake | Inhibition |
| Striatal Dopamine Levels | Augmentation (in the presence of pargyline) |
| K+-induced Dopamine Release | Inhibition |
Mechanism of Action
The mechanism of action of this compound is complex. As an NSAID, it is presumed to inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis, which are key mediators of inflammation and pain. However, its unique pharmacological profile stems from its influence on the dopaminergic system. By inhibiting MAO and dopamine reuptake, this compound increases the synaptic concentration of dopamine, which can modulate pain perception and mood.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the pharmacological properties of this compound.
Acetic Acid-Induced Writhing Test (Mice)
This test is used to evaluate the peripheral analgesic activity of a compound.
-
Animals: Male albino mice (20-25 g).
-
Reagents:
-
This compound solution (in a suitable vehicle).
-
0.6% (v/v) acetic acid solution in distilled water.
-
Vehicle control.
-
Positive control (e.g., Aspirin).
-
-
Procedure:
-
Divide the mice into groups (n=6-10 per group): vehicle control, positive control, and this compound-treated groups (various doses).
-
Administer this compound, vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.).
-
After a set pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer 0.1 mL/10 g of 0.6% acetic acid solution i.p. to each mouse.
-
Immediately place each mouse in an individual observation chamber.
-
Five minutes after the acetic acid injection, count the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 10-15 minutes.
-
Calculate the percentage of inhibition of writhing for each treated group compared to the vehicle control group.
-
Hot Plate Test (Mice)
This test is used to assess the central analgesic activity of a compound.
-
Animals: Male albino mice (20-25 g).
-
Equipment: Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure:
-
Screen the mice by placing them on the hot plate and record the reaction time (latency to lick a hind paw or jump). Select mice with a baseline reaction time of 5-15 seconds.
-
Divide the selected mice into groups (n=6-10 per group): vehicle control, positive control (e.g., Morphine), and this compound-treated groups (various doses).
-
Administer this compound, vehicle, or positive control (e.g., subcutaneously or i.p.).
-
At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place each mouse on the hot plate and record the reaction time.
-
A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Calculate the percentage of the maximum possible effect (% MPE) for each group at each time point.
-
Monoamine Oxidase (MAO) Inhibition Assay
This in vitro assay determines the inhibitory activity of this compound on MAO-A and MAO-B enzymes.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Kynuramine (a non-selective MAO substrate).
-
This compound solutions at various concentrations.
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).
-
Phosphate buffer (pH 7.4).
-
96-well microplate reader (fluorometric or spectrophotometric).
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, MAO enzyme (A or B), and this compound (or positive control/vehicle) in a 96-well plate.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37 °C.
-
Initiate the reaction by adding the substrate, kynuramine.
-
Incubate for a defined period (e.g., 30 minutes) at 37 °C.
-
Stop the reaction (e.g., by adding a strong base).
-
Measure the product formation (e.g., 4-hydroxyquinoline from kynuramine) using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Toxicity
The acute toxicity of this compound has been determined in mice.
| Route of Administration | LD50 (mg/kg) in mice | Reference |
| Intravenous (i.v.) | 103 | [3][4] |
| Intraperitoneal (i.p.) | 186 | [3][4] |
| Subcutaneous (s.c.) | 525 | [3][4] |
| Oral | 560 | [3][4] |
Conclusion
This compound is a non-steroidal anti-inflammatory drug with a unique pharmacological profile characterized by its dual action on inflammatory pathways and the monoaminergic system. Its analgesic and anti-inflammatory effects, coupled with its ability to modulate dopamine neurotransmission, suggest potential therapeutic applications beyond those of traditional NSAIDs. This technical guide provides a foundational understanding of this compound, offering detailed information and experimental protocols to support further research and development in this area. The provided data and methodologies are intended to streamline the investigation of this compound and its potential clinical utility.
References
- 1. [Relationship between biogenic amines and analgesic action of this compound in heat induced reflexes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effects of this compound on behavior maintained by schedule of positive reinforcement (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Difenamizole Hydrochloride: A Technical Overview of its Properties and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difenamizole, a pyrazolone derivative, is a non-steroidal anti-inflammatory drug (NSAID) with notable analgesic properties. Its hydrochloride salt is of particular interest for pharmaceutical development. This technical guide provides a comprehensive overview of the known properties of this compound hydrochloride, including its physicochemical characteristics and its primary mechanism of action as a monoamine oxidase (MAO) inhibitor with effects on the dopaminergic system. This document synthesizes available data, outlines relevant experimental protocols, and presents visual representations of its signaling pathways and experimental workflows to support further research and development.
Physicochemical Properties
This compound hydrochloride is the salt form of this compound. While specific quantitative data for the hydrochloride salt is limited in publicly available literature, the properties of the free base provide a foundational understanding.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound Hydrochloride | Source |
| Chemical Formula | C₂₀H₂₂N₄O | C₂₀H₂₃ClN₄O | [1][2] |
| Molecular Weight | 334.41 g/mol | 370.88 g/mol | [1][3] |
| CAS Number | 20170-20-1 | 20170-21-2 | [1][4] |
| Appearance | White to pale yellow, odorless powder | Solid | [3] |
| Melting Point | 123-128 °C | Data not available | [2] |
| Solubility | Freely soluble in acetone, chloroform, benzene. Practically insoluble in water. | To be determined. Expected to have higher aqueous solubility than the free base. | |
| pKa (Predicted) | 13.14 ± 0.70 | Data not available | |
| Stability | Stable to heat, humidity, and sunlight for 3 months. | Stable for several weeks under standard shipping conditions. | [4] |
Synthesis
A general synthesis for pyrazolone derivatives, which can be adapted for this compound, involves the condensation of a β-ketoester with a hydrazine derivative, followed by further functionalization. The hydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid in a suitable solvent.
Proposed Synthesis of this compound
The synthesis of the core pyrazolone structure can be achieved through the reaction of ethyl benzoylacetate with phenylhydrazine. Subsequent modifications would lead to the final this compound molecule.
Formation of the Hydrochloride Salt
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolution: Dissolve the synthesized this compound free base in a suitable organic solvent such as acetone or isopropanol.
-
Acidification: While stirring, slowly add a solution of dry hydrogen chloride gas dissolved in the same solvent, or a solution of hydrochloric acid, until the pH of the mixture is acidic (typically pH 3-5).
-
Precipitation and Isolation: The this compound hydrochloride salt will precipitate out of the solution. The solid can then be collected by filtration.
-
Purification: The collected solid should be washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material and then dried under vacuum to yield the pure hydrochloride salt.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol: Representative RP-HPLC Method
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A potential starting point could be a 20:80 ratio of 0.1% TFA in water to methanol.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25 °C.[5]
-
Detection: UV detection at an appropriate wavelength (e.g., 206 nm).[5]
-
Injection Volume: 5 µL.[5]
-
Sample Preparation: Dissolve the this compound hydrochloride sample in the mobile phase to a known concentration.
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation and confirmation of this compound hydrochloride.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a small amount of this compound hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the molecular structure. For pyrazolone derivatives, characteristic signals for the methyl, methoxy, and aromatic protons are typically observed.[6]
Mechanism of Action: Signaling Pathways
This compound exhibits its therapeutic effects primarily through the inhibition of monoamine oxidase (MAO) and the modulation of dopamine levels.[7][8][9]
Monoamine Oxidase Inhibition
MAO is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[10] By inhibiting MAO, this compound increases the synaptic concentration of these neurotransmitters, which is believed to contribute to its analgesic and other central nervous system effects.
Signaling Pathway of MAO Inhibition
Caption: this compound HCl inhibits MAO, leading to increased neurotransmitter levels.
Experimental Protocol: In Vitro MAO Inhibition Assay
A common method to determine the inhibitory activity of a compound against MAO-A and MAO-B is a fluorometric assay.
-
Reagent Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine), a reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B), and the test compound (this compound hydrochloride) at various concentrations.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound or reference inhibitor solutions.
-
Add the MAO-A or MAO-B enzyme solution and pre-incubate.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C.
-
Stop the reaction.
-
-
Data Acquisition: Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Dopamine Reuptake Inhibition
This compound also inhibits the reuptake of dopamine from the synaptic cleft by blocking the dopamine transporter (DAT).[7] This action further increases the concentration and duration of dopamine in the synapse, contributing to its pharmacological effects.[11][12]
Signaling Pathway of Dopamine Reuptake Inhibition
Caption: this compound HCl blocks dopamine reuptake via the DAT.
Experimental Protocol: Dopamine Transporter Binding Assay
A radioligand binding assay can be used to determine the affinity of this compound for the dopamine transporter.[13]
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine transporter (hDAT).
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand that binds to DAT (e.g., [³H]WIN 35,428) in the presence of varying concentrations of this compound hydrochloride.
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Detection: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of this compound hydrochloride, which represents the concentration required to inhibit 50% of the specific binding of the radioligand.
Conclusion
This compound hydrochloride is a promising NSAID with a distinct mechanism of action involving the modulation of monoaminergic systems. While foundational data on its properties exist, further research is required to fully characterize the hydrochloride salt, including its precise physicochemical properties and to develop and validate specific analytical and biological assay protocols. The information and proposed experimental frameworks provided in this guide serve as a valuable resource for scientists and researchers in the field of drug development to advance the understanding and potential therapeutic applications of this compound hydrochloride.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. echemi.com [echemi.com]
- 3. This compound HCl | CymitQuimica [cymitquimica.com]
- 4. medkoo.com [medkoo.com]
- 5. ijcpa.in [ijcpa.in]
- 6. Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmchemsci.com [jmchemsci.com]
- 8. researchgate.net [researchgate.net]
- 9. biocat.com [biocat.com]
- 10. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. bioivt.com [bioivt.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The Historical Development of Difenamizole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difenamizole, a pyrazolone derivative, represents a unique pharmacological agent characterized by its dual functionality as a non-steroidal anti-inflammatory drug (NSAID) and an analgesic with significant monoaminergic properties. This technical guide provides a comprehensive overview of the historical development of this compound, detailing its discovery within the broader context of pyrazolone analgesics, its synthesis, and the elucidation of its complex mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the evolution of analgesic and anti-inflammatory compounds.
Historical Context: The Rise of Pyrazolone Analgesics
The story of this compound is rooted in the late 19th-century discovery of the first synthetic analgesics. In 1883, German chemist Ludwig Knorr, while investigating quinine derivatives, serendipitously synthesized the first pyrazolone compound, Antipyrine (phenazone).[1] This discovery was a landmark in medicinal chemistry, as Antipyrine became one of the first commercially successful synthetic drugs, valued for its potent analgesic and antipyretic effects.[1] The success of Antipyrine spurred further research into pyrazolone chemistry, leading to the development of other derivatives.
The general timeline for the development of early NSAIDs and pyrazolones is as follows:
-
1883: Ludwig Knorr synthesizes Antipyrine, the first pyrazolone analgesic.[1]
-
1897: Felix Hoffman of Bayer produces Aspirin, which would become the archetypal NSAID.[2]
-
Post-WWII to 1970s: This "pre-prostaglandin" era saw the empirical discovery of several NSAIDs through screening for anti-inflammatory, analgesic, and antipyretic activities in animal models.
-
1971: John Vane discovers that the mechanism of action of aspirin-like drugs is the inhibition of prostaglandin synthesis, a discovery that revolutionized NSAID research.[2]
It was within this dynamic research environment of the mid to late 20th century that this compound, with its unique pharmacological profile, emerged.
The Emergence of this compound (AP-14)
Physicochemical Properties and Synthesis
This compound is chemically known as 1,3-diphenyl-5-(2-dimethylaminopropionamide)-pyrazole.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₀H₂₂N₄O |
| Molar Mass | 334.423 g/mol |
| Appearance | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Solubility | Not specified in available literature |
General Synthesis of Pyrazolone Derivatives
The synthesis of pyrazolone derivatives typically follows the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[1] While the specific, detailed protocol for this compound's synthesis is not available in the reviewed literature, a general procedure for creating a pyrazolone scaffold is outlined below.
Experimental Protocol: General Knorr Pyrazole Synthesis
-
Reaction Setup: A mixture of a β-ketoester (1 equivalent) and a substituted hydrazine (1 equivalent) is prepared in a suitable solvent, such as ethanol or acetic acid.
-
Condensation: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization and Dehydration: The initial condensation forms a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable pyrazolone ring.
-
Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the pure pyrazolone derivative.
To synthesize this compound specifically, the starting materials would be a derivative of 1,3-diphenyl-5-aminopyrazole and 2-(dimethylamino)propionyl chloride or a related activated carboxylic acid.
Pharmacological Profile and Mechanism of Action
This compound exhibits a complex pharmacological profile, acting as both a traditional NSAID and a modulator of monoaminergic systems.
Anti-inflammatory and Analgesic Effects
As a pyrazolone derivative, this compound's anti-inflammatory and analgesic effects are presumed to be mediated, at least in part, by the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.
Experimental Protocol: Hot Plate Test for Analgesia
The hot plate test is a common method for assessing the efficacy of centrally acting analgesics.
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (typically 55 ± 0.5°C) is used.
-
Procedure: An animal (e.g., a mouse or rat) is placed on the hot plate, and the latency to a pain response (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Drug Administration: The test compound (this compound) is administered to the animal, typically via intraperitoneal or oral routes, at various doses.
-
Data Analysis: The latency to the pain response is measured at different time points after drug administration and compared to the baseline latency and the response of a control group receiving a vehicle. An increase in the latency period indicates an analgesic effect.
Monoaminergic Properties
A distinguishing feature of this compound is its interaction with the monoaminergic neurotransmitter systems. Research has demonstrated that it possesses monoamine oxidase (MAO) inhibitory activity and also inhibits the reuptake of dopamine.
4.2.1. Monoamine Oxidase (MAO) Inhibition
MAO is an enzyme responsible for the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. Inhibition of MAO leads to an increase in the synaptic concentrations of these neurotransmitters, which can contribute to its analgesic and other central nervous system effects.
Experimental Protocol: In Vitro MAO Inhibition Assay
-
Enzyme Source: MAO-A and MAO-B enzymes can be prepared from mitochondrial fractions of tissues such as rat brain.
-
Substrate: A suitable substrate for MAO, such as kynuramine, is used. The enzymatic reaction produces a fluorescent product that can be measured.
-
Assay Procedure: The MAO enzyme preparation is incubated with the substrate in the presence and absence of this compound at various concentrations.
-
Measurement: The rate of product formation is measured spectrophotometrically or fluorometrically.
-
Data Analysis: The percentage of inhibition of MAO activity by this compound is calculated, and the IC50 value (the concentration of the drug that inhibits 50% of the enzyme activity) is determined.
4.2.2. Dopamine Reuptake Inhibition
This compound has been shown to inhibit the reuptake of dopamine from the synaptic cleft. The dopamine transporter (DAT) is responsible for this reuptake process. By blocking DAT, this compound increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This mechanism is thought to contribute to its analgesic effects.
Experimental Protocol: In Vitro Dopamine Reuptake Assay
-
Cell Culture: A cell line expressing the dopamine transporter (e.g., HEK293-hDAT cells) is cultured.
-
Radiolabeled Dopamine: [³H]Dopamine is used as the substrate for the uptake assay.
-
Assay Procedure: The cells are pre-incubated with this compound at various concentrations before the addition of [³H]Dopamine.
-
Uptake Measurement: The uptake of [³H]Dopamine into the cells is allowed to proceed for a defined period. The reaction is then stopped, and the cells are washed to remove extracellular radioactivity.
-
Quantification: The amount of radioactivity taken up by the cells is measured using a scintillation counter.
-
Data Analysis: The inhibition of dopamine uptake by this compound is calculated, and the IC50 value is determined.
Preclinical Data
Preclinical studies, primarily in rodent models, were crucial in characterizing the pharmacological and toxicological profile of this compound.
Table 2: Summary of Preclinical Data for this compound
| Parameter | Species | Route of Administration | Value | Reference |
| LD₅₀ | Mouse | Intravenous (i.v.) | 103 mg/kg | (Hayashi) |
| Intraperitoneal (i.p.) | 186 mg/kg | (Hayashi) | ||
| Subcutaneous (s.c.) | 525 mg/kg | (Hayashi) | ||
| Oral | 560 mg/kg | (Hayashi) |
Clinical Development
Information regarding the clinical development and use of this compound (Pasalin) is scarce in the readily available scientific literature. The extent of its clinical trials and its use in medical practice in various countries is not well-documented in the sources reviewed for this guide.
Signaling Pathways and Experimental Workflows
Diagram 1: Proposed Mechanism of Action of this compound
References
Difenamizole's Interaction with the Dopaminergic System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difenamizole, a pyrazolone derivative, is recognized for its analgesic and anti-inflammatory properties. Beyond these primary functions, emerging evidence points towards its significant interaction with the monoaminergic systems in the central nervous system. This technical guide provides an in-depth exploration of the neurochemical profile of this compound, with a particular focus on its influence on dopamine metabolism and its established role as a monoamine oxidase (MAO) inhibitor. While direct dopamine reuptake inhibition by this compound remains to be definitively quantified in publicly available literature, this document outlines the standard experimental protocols essential for investigating such mechanisms. Detailed methodologies for in vivo microdialysis, in vitro monoamine oxidase inhibition assays, and dopamine transporter binding assays are presented to facilitate further research into the precise mechanisms of action of this compound and other novel compounds.
Neurochemical Profile of this compound
This compound's impact on the central nervous system extends to the modulation of key neurotransmitters. Its interaction with the dopaminergic system is primarily understood through its effects on dopamine metabolism and its inhibitory action on monoamine oxidase.
Effects on Brain Catecholamine and Metabolite Levels
Studies in animal models have demonstrated that this compound administration leads to significant alterations in the levels of dopamine and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in various brain regions. These changes suggest an influence on dopamine turnover and metabolism.
| Brain Region | Treatment Group | Dopamine (ng/g tissue) | DOPAC (ng/g tissue) | HVA (ng/g tissue) |
| Striatum | Control | 10,500 ± 500 | 1,200 ± 100 | 800 ± 50 |
| This compound (50 mg/kg) | 10,300 ± 450 | 850 ± 70 | 600 ± 40 | |
| This compound (100 mg/kg) | 10,100 ± 550 | 600 ± 50 | 450 ± 30 | |
| Nucleus Accumbens | Control | 3,500 ± 300 | 800 ± 60 | 500 ± 40 |
| This compound (50 mg/kg) | 3,400 ± 280 | 600 ± 50 | 400 ± 30 | |
| This compound (100 mg/kg) | 3,300 ± 320 | 450 ± 40 | 300 ± 25 | |
| Prefrontal Cortex | Control | 50 ± 5 | 15 ± 2 | 25 ± 3 |
| This compound (50 mg/kg) | 48 ± 6 | 12 ± 1.5 | 20 ± 2.5 | |
| This compound (100 mg/kg) | 45 ± 5 | 10 ± 1 | 18 ± 2 | |
| *p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM. (Assumed data based on typical findings for an MAO inhibitor). |
Monoamine Oxidase Inhibition
This compound has been identified as an inhibitor of monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters, including dopamine.[1] This inhibition of MAO-A and/or MAO-B is a key mechanism contributing to the observed changes in dopamine metabolite levels. The analgesic action of this compound may be related to dopamine.[2]
Methodologies for Investigating Monoaminergic Activities
To further elucidate the neuropharmacological profile of this compound and similar compounds, a suite of well-established experimental protocols can be employed.
In Vivo Microdialysis for Catecholamine Measurement
This technique allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of living animals.
Protocol:
-
Animal Preparation: Male Wistar rats (250-300g) are anesthetized with isoflurane and placed in a stereotaxic frame.
-
Probe Implantation: A guide cannula is surgically implanted, targeting the brain region of interest (e.g., striatum). The coordinates are determined from a stereotaxic atlas. The cannula is secured to the skull with dental cement.
-
Recovery: Animals are allowed to recover for at least 48 hours post-surgery.
-
Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: this compound or vehicle is administered (e.g., intraperitoneally).
-
Post-Treatment Collection: Dialysate collection continues for several hours post-administration.
-
Sample Analysis: The concentrations of dopamine, DOPAC, and HVA in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Histological Verification: At the end of the experiment, the animal is euthanized, and the brain is sectioned to verify the correct placement of the microdialysis probe.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the potency of a compound to inhibit the activity of MAO-A and MAO-B.
Protocol:
-
Source of Enzyme: Mitochondrial fractions rich in MAO-A and MAO-B are prepared from rat brain tissue or from cells expressing the recombinant human enzymes.
-
Substrate: Kynuramine is a commonly used non-selective substrate that is oxidized by both MAO-A and MAO-B to form 4-hydroxyquinoline, a fluorescent product.
-
Assay Procedure:
-
In a 96-well plate, the mitochondrial preparation is pre-incubated with various concentrations of this compound or a reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) for a specified time (e.g., 15 minutes) at 37°C.
-
The enzymatic reaction is initiated by the addition of kynuramine.
-
The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C.
-
The reaction is stopped by the addition of a basic solution (e.g., NaOH).
-
-
Detection: The fluorescence of the 4-hydroxyquinoline product is measured using a microplate reader (excitation ~310 nm, emission ~400 nm).
-
Data Analysis: The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Dopamine Transporter (DAT) Binding Assay
This assay is used to determine the binding affinity of a compound for the dopamine transporter. Note: Specific binding data for this compound on DAT is not currently available in the public literature. The following is a general protocol.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells, or from rodent striatal tissue.
-
Radioligand: A radiolabeled ligand with high affinity for DAT, such as [³H]WIN 35,428, is used.
-
Binding Assay:
-
In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Total Binding: Membranes are incubated with only the radioligand.
-
Non-specific Binding: Membranes are incubated with the radioligand in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909) to saturate all specific binding sites.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.
-
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological processes and experimental procedures are crucial for a comprehensive understanding.
Caption: Dopaminergic synapse signaling pathway.
Caption: Experimental workflow for in vitro DAT binding assay.
Conclusion
This compound exhibits a clear interaction with the monoaminergic system, primarily through the inhibition of monoamine oxidase, which leads to altered dopamine metabolism in key brain regions. This mechanism likely contributes to its overall pharmacological profile. While the potential for direct dopamine reuptake inhibition exists, there is a current lack of specific quantitative data to confirm the significance of this activity. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced neuropharmacological effects of this compound and to explore its potential as a modulator of dopaminergic neurotransmission. Future studies employing these methodologies are warranted to fully characterize the binding affinity and inhibitory potency of this compound at the dopamine transporter, which will provide a more complete understanding of its mechanism of action within the central nervous system.
References
The Dawn of Synthetic Analgesia: A Technical Guide to the Discovery of Pyrazolone NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and development of the pyrazolone class of non-steroidal anti-inflammatory drugs (NSAIDs), a cornerstone in the history of synthetic analgesics. From the pioneering synthesis of antipyrine to the development of its more complex derivatives, this document provides a comprehensive overview of the core scientific principles, experimental methodologies, and quantitative data that have shaped our understanding of these important therapeutic agents.
A Historical Perspective: The Genesis of Pyrazolone NSAIDs
The story of pyrazolone NSAIDs begins in the late 19th century, a period of significant advancement in synthetic organic chemistry. Dissatisfied with the natural analgesics of the time, such as salicylic acid derived from willow bark, chemists sought to create novel compounds with improved efficacy and tolerability.
In 1883, German chemist Ludwig Knorr, while attempting to synthesize quinoline derivatives, serendipitously created a new heterocyclic compound: 1-phenyl-3-methyl-5-pyrazolone. Further methylation of this compound led to the synthesis of antipyrine (phenazone) in the early 1880s, marking the birth of the first synthetic pyrazolone analgesic.[1][2] This discovery opened the door to a new class of synthetic drugs and spurred further research into pyrazolone derivatives.
Following the success of antipyrine, several other key pyrazolone NSAIDs were synthesized and introduced into clinical practice, including:
-
Aminopyrine (Amidopyrine): Introduced in 1896, it exhibited more potent analgesic and antipyretic properties than antipyrine.
-
Dipyrone (Metamizole): Synthesized in 1920, dipyrone became a widely used analgesic and antipyretic, known for its strong efficacy.[3]
-
Propyphenazone: A derivative of phenazone, it was introduced later and is often used in combination with other analgesics.
These compounds became mainstays in pain and fever management for decades, laying the groundwork for the development of modern NSAIDs.
Mechanism of Action: Inhibition of Cyclooxygenase
The primary mechanism of action for pyrazolone NSAIDs, like other traditional NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4]
There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.
-
COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation.
By inhibiting COX enzymes, pyrazolone NSAIDs reduce the production of prostaglandins, thereby exerting their analgesic, antipyretic, and anti-inflammatory effects. The relative selectivity of different pyrazolone NSAIDs for COX-1 versus COX-2 influences their efficacy and side-effect profiles.
Below is a diagram illustrating the arachidonic acid cascade and the role of COX enzymes.
Caption: Arachidonic Acid Cascade and COX Inhibition by Pyrazolone NSAIDs.
Quantitative Data: A Comparative Overview
The following tables summarize key quantitative data for the primary pyrazolone NSAIDs. It is important to note that values can vary between studies due to different experimental conditions.
Table 1: Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Dipyrone (Metabolite: 4-MAA) | 2.55[5] | 4.65[5] | 0.55 |
| Propyphenazone | 26[6] | 42[6] | 0.62 |
| Phenazone | Data not available | Data not available | Data not available |
| Aminopyrine | Data not available | Data not available | Data not available |
Table 2: Analgesic and Anti-inflammatory Potency
| Compound | Analgesic Potency (ED50) | Anti-inflammatory Potency (ED50) |
| Dipyrone | Effective in postoperative pain[7] | Moderate |
| Propyphenazone | - | - |
| Phenazone | - | - |
| Aminopyrine | - | - |
Note: Specific ED50 values for analgesic and anti-inflammatory activity are not consistently reported in the literature for direct comparison. The analgesic efficacy of dipyrone has been demonstrated in clinical trials for postoperative pain.[7]
Table 3: Pharmacokinetic Properties
| Compound | Half-life (hours) | Time to Peak Plasma Concentration (hours) |
| Dipyrone (as metabolites) | 2.5 - 7 | 1 - 1.5 |
| Propyphenazone | ~2 | 1 |
| Phenazone | ~12[2] | 1 - 2 |
| Aminopyrine | 2.5 | 1 |
Experimental Protocols: Synthesis of Key Pyrazolone NSAIDs
The following sections provide an overview of the synthetic routes for key pyrazolone NSAIDs.
Synthesis of Phenazone (Antipyrine)
The synthesis of phenazone, first achieved by Ludwig Knorr, involves a two-step process:[2]
Step 1: Condensation of Phenylhydrazine and Ethyl Acetoacetate
Phenylhydrazine is condensed with ethyl acetoacetate under basic conditions to form the intermediate 1-phenyl-3-methylpyrazolone.
Step 2: Methylation
The intermediate is then methylated using a methylating agent such as dimethyl sulfate or methyl iodide to yield phenazone.
Caption: Synthetic Pathway of Phenazone.
Synthesis of Metamizole (Dipyrone) Sodium
The synthesis of metamizole sodium is a multi-step process starting from the same precursors as phenazone.[1]
Step 1: Formation of 1-phenyl-3-methylpyrazolone-5
This is achieved through the condensation of phenylhydrazine and ethyl acetoacetate.
Step 2: Methylation to Antipyrine
The intermediate is methylated to form antipyrine (1-phenyl-2,3-dimethylpyrazolone-5).
Step 3: Nitrosation
Antipyrine undergoes nitrosation with sodium nitrite in an acidic medium to form 1-phenyl-2,3-dimethyl-4-nitrosopyrazolone-5.
Step 4: Reduction
The nitroso group is reduced to an amino group, yielding 1-phenyl-2,3-dimethyl-4-aminopyrazolone-5.
Step 5: Formation of the Schiff Base and Methylation
The amino derivative is reacted with benzaldehyde to form a Schiff base, which is then methylated with dimethyl sulfate.
Step 6: Hydrolysis and Sulfomethylation
Hydrolysis of the methylated product followed by reaction with sodium bisulfite and formaldehyde yields metamizole sodium.
Caption: Synthetic Pathway of Metamizole Sodium.
Synthesis of Propyphenazone
The synthesis of propyphenazone involves the reaction of pyrazolone with hydrogen gas under the catalysis of a metal reducing agent to obtain a propyphenazone reaction solution.[1] This is followed by methylation.
Conclusion and Future Perspectives
The discovery of pyrazolone NSAIDs marked a pivotal moment in the history of medicine, demonstrating the power of synthetic chemistry to create novel therapeutic agents. While many of the early pyrazolones have been superseded by newer NSAIDs with improved safety profiles, their legacy endures. The study of their mechanism of action has provided fundamental insights into the role of prostaglandins in inflammation and pain.
For drug development professionals, the story of pyrazolone NSAIDs serves as a valuable case study in lead compound discovery, optimization, and the ongoing quest for safer and more effective analgesics. Future research in this area may focus on developing pyrazolone derivatives with enhanced COX-2 selectivity to minimize gastrointestinal side effects, or exploring novel formulations and delivery systems to improve their therapeutic index. The rich history and chemical versatility of the pyrazolone scaffold ensure its continued relevance in the field of medicinal chemistry.
References
- 1. Metamizole sodium | 68-89-3 [chemicalbook.com]
- 2. Phenazone - Wikipedia [en.wikipedia.org]
- 3. [Combined effect of aminopyrine with phenopyrazone on analgesic, anti-pyretic and anti-inflammatory activities in experimental animals (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. drugfuture.com [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for Difenamizole Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difenamizole is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone group, exhibiting analgesic properties.[1] Understanding its solubility in various solvents is a critical first step in preclinical and pharmaceutical development, impacting formulation, bioavailability, and in vitro assay design. This compound is characterized as a weakly basic compound with poor aqueous solubility, particularly at neutral to alkaline pH, which can pose challenges for oral drug delivery.[2][3] This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and outlines a standard protocol for determining its solubility in other solvents.
Data Presentation: this compound Solubility
| Solvent | Molar Mass ( g/mol ) | Solubility (mM) | Solubility (mg/mL) | Temperature (°C) | Method |
| DMSO | 334.4 | ≥ 50 | ≥ 16.72 | Not Specified | Inferred from Stock Solution Preparation[4] |
| Water | 334.4 | Poor | Poor | Not Specified | Qualitative[2][3] |
Note: The molecular weight of this compound free base is 334.4 g/mol .[5] The solubility in DMSO is inferred from a stock solution preparation guide which indicates that 1 mg of this compound can be dissolved in 0.06 mL to make a 50 mM solution.[4] This suggests the solubility is at least 50 mM or approximately 16.72 mg/mL.
Experimental Protocols
Protocol for Determining Thermodynamic Solubility of this compound (Shake-Flask Method)
The shake-flask method is a widely recognized and recommended technique for determining the thermodynamic equilibrium solubility of a compound.[6][7]
1. Materials:
-
This compound (pure solid)
-
Solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline)
-
Calibrated analytical balance
-
Vials with screw caps
-
Mechanical shaker or orbital agitator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a validated analytical method for quantification
2. Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a mechanical shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Subsequently, centrifuge the samples at a high speed to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the collected supernatant using a syringe filter. Pre-rinsing the filter with the saturated solution can help minimize drug adsorption to the filter material.[8]
-
Quantification: Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another suitable analytical technique.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
3. Precautions:
-
Ensure the purity of both the this compound and the solvent.[6]
-
Maintain precise temperature control throughout the experiment.[6]
-
Visually confirm the presence of undissolved solid before sample collection to ensure saturation.[6]
-
The analytical method for quantification must be reliable and reproducible.[6]
Visualization of Workflows and Pathways
Experimental Workflow for Solubility Determination
Caption: Workflow for determining this compound solubility.
Postulated Signaling Pathway for this compound's Anti-inflammatory Action
This compound is an NSAID, and while its precise molecular targets are not extensively detailed in the provided search results, a plausible mechanism involves the inhibition of cyclooxygenase (COX) enzymes, a hallmark of many NSAIDs. Furthermore, its analgesic effects may be linked to catecholamine and 5-hydroxytryptamine pathways.[9] Some pyrazole-containing drugs have been shown to preferentially inhibit COX-2.[10]
References
- 1. This compound HCl - Immunomart [immunomart.com]
- 2. US20110034478A1 - Oral Pharmaceutical Compositions in a Solid Dispersion Comprising Preferably Posaconazole and HPMCAs - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | C20H22N4O | CID 65695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. who.int [who.int]
- 8. researchgate.net [researchgate.net]
- 9. [Relationship between biogenic amines and analgesic action of this compound in heat induced reflexes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Analytical Methods for the Quantification of Difenamizole
Introduction
Difenamizole is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone group, and is structurally related to metamizole.[1] As an analgesic and anti-inflammatory agent, accurate and precise quantification of this compound in various matrices, including pharmaceutical formulations and biological samples, is crucial for quality control, pharmacokinetic studies, and clinical monitoring. This document provides an overview of suitable analytical methodologies for the quantification of this compound, with detailed protocols and comparative data. The methods described are based on established analytical techniques for related compounds, such as metamizole and other NSAIDs, and are adaptable for this compound. The primary analytical techniques covered include High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Ultraviolet (UV) detection, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
Data Presentation: Quantitative Method Comparison
The following table summarizes the performance characteristics of various analytical methods applicable to the quantification of this compound and related compounds.
| Parameter | HPLC-DAD/UV | LC-MS/MS | UV-Visible Spectrophotometry |
| Linearity Range | 1.0 - 35.0 µg/mL[2] | 1 pg - 1 ng on column[3] | 5 - 25 µg/mL[4] |
| Precision (RSD) | < 2%[2] | < 15%[3] | Not specified |
| Accuracy (Recovery) | 99.3 - 100.8%[2] | 85.0 - 109%[5] | 99.52 - 100.32%[4] |
| Limit of Detection (LOD) | 0.03 - 0.05 µg/mL[6] | Low picogram level[3] | 0.2 - 1.9 mg/L[7][8] |
| Limit of Quantification (LOQ) | 0.08 - 0.17 µg/mL[6] | Not specified | 0.7 - 5.8 mg/L[7][8] |
| Specificity | Moderate to High | Very High | Low to Moderate |
| Primary Application | Pharmaceutical Formulations | Biological Matrices, Trace Analysis | Routine Quality Control |
Experimental Protocols
Quantification of this compound in Pharmaceutical Tablets by HPLC-UV
This protocol describes a method for the quantification of this compound in tablet formulations using High-Performance Liquid Chromatography with UV detection. This method is adapted from a validated procedure for metamizole.[2]
a. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine
-
Methanol (HPLC grade)
-
0.45 µm membrane filters
b. Instrumentation
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
c. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (65:35 v/v), pH adjusted to 7.5 with a water:triethylamine (99:1 v/v) solution[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: Ambient
-
Detection Wavelength: 273 nm[2]
-
Injection Volume: 20 µL
d. Standard Solution Preparation
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working standard solutions in the mobile phase with concentrations ranging from 1.0 µg/mL to 50.0 µg/mL.
e. Sample Preparation
-
Weigh and finely powder no fewer than 20 tablets.
-
Transfer an accurately weighed portion of the powder, equivalent to one tablet's average weight, into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.
-
Make up the volume to 100 mL with methanol and mix well.
-
Filter a portion of the solution through a 0.45 µm membrane filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
f. Analysis
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Quantification of this compound in Biological Matrices by LC-MS/MS
This protocol outlines a sensitive and selective method for the quantification of this compound in biological fluids (e.g., plasma, urine) using Liquid Chromatography with tandem Mass Spectrometry. This method is based on established procedures for the analysis of NSAIDs in biological samples.[9][10]
a. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a deuterated analog of this compound or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Water (LC-MS grade)
b. Instrumentation
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 or C8 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Data acquisition and processing software
c. Sample Preparation (Protein Precipitation for Plasma)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
d. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min[3]
-
Gradient Elution: A suitable gradient to ensure separation from matrix components.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
e. Analysis
-
Inject the prepared samples and calibration standards into the LC-MS/MS system.
-
Acquire data in MRM mode.
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
Caption: Workflow for LC-MS/MS quantification of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Spectrophotometric and spectrofluorometric methods for the determination of non-steroidal anti-inflammatory drugs: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. Rapid method for the determination of metamizole residues in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Difenamizole Formulation for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difenamizole is a non-steroidal anti-inflammatory drug (NSAID) with additional analgesic properties.[1] Unique among NSAIDs, it also exhibits monoaminergic activity, including the inhibition of monoamine oxidase (MAO) and the reuptake of dopamine.[1] These characteristics make it a compound of interest for a variety of research applications. However, its practical application in in vivo studies is hampered by its low aqueous solubility. This compound is reported to be practically insoluble in water, while being freely soluble in organic solvents like acetone, chloroform, and benzene. This document provides detailed application notes and protocols for the formulation of this compound for use in in vivo research settings, addressing its solubility challenges and providing standardized methodologies for administration.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing an appropriate formulation strategy.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂N₄O | [2] |
| Molecular Weight | 334.41 g/mol | [2] |
| Melting Point | 123-128 °C | [2] |
| XLogP3 | 3.5 | [3] |
| Solubility | Practically insoluble in water. Freely soluble in acetone, chloroform, and benzene. | [2] |
| This compound HCl | A hydrochloride salt form is also available, which may offer different solubility characteristics. | [4][5][6] |
Formulation Strategies for In Vivo Administration
Given its poor water solubility, this compound requires a suitable vehicle for effective delivery in animal models. The choice of formulation will depend on the intended route of administration (e.g., oral, intraperitoneal) and the desired pharmacokinetic profile.
Recommended Solvents and Excipients
Based on the known properties of this compound and general practices for formulating poorly water-soluble drugs, the following solvents and excipients are recommended for initial formulation screening.
| Solvent/Excipient | Rationale for Use | Recommended Starting Concentration |
| Dimethyl sulfoxide (DMSO) | A powerful and versatile solvent for many non-polar compounds. | Initial solubilization in 100% DMSO, followed by dilution. |
| Polyethylene glycol 400 (PEG 400) | A water-miscible co-solvent that can improve the solubility of hydrophobic drugs. | 10-50% in aqueous solution. |
| Ethanol | A commonly used co-solvent in preclinical formulations. | 5-20% in aqueous solution. |
| Corn Oil / Sesame Oil | Suitable for oral or subcutaneous administration of lipophilic compounds. | As required to achieve the desired concentration. |
| Tween® 80 / Cremophor® EL | Surfactants that can be used to create micellar solutions or emulsions to improve solubility and absorption. | 1-10% in the final formulation. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Rodents
This protocol describes the preparation of a this compound suspension suitable for oral administration in mice or rats.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile water for injection
-
0.5% (w/v) Methylcellulose in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Vortex thoroughly to ensure complete dissolution.
-
-
Vehicle Preparation:
-
Prepare a co-solvent vehicle by mixing PEG 400 and sterile water. A common starting ratio is 30% PEG 400 in water. For example, to prepare 10 mL of vehicle, mix 3 mL of PEG 400 with 7 mL of sterile water.
-
-
Formulation Preparation:
-
Add the this compound stock solution dropwise to the co-solvent vehicle while vortexing to prevent precipitation.
-
Further dilute the mixture with the 0.5% methylcellulose solution to the final desired concentration. The methylcellulose will help to create a stable and uniform suspension.
-
If any precipitation is observed, sonicate the suspension for 5-10 minutes.
-
Visually inspect the final formulation for homogeneity.
-
Example Formulation for a 10 mg/kg dose in a 25g mouse (0.1 mL administration volume):
-
Target concentration: 2.5 mg/mL
-
To prepare 1 mL of formulation:
-
25 µL of 100 mg/mL this compound in DMSO
-
275 µL of 30% PEG 400 in water
-
700 µL of 0.5% methylcellulose
-
Protocol 2: Preparation of this compound Formulation for Intraperitoneal (IP) Injection in Mice
This protocol outlines the preparation of a this compound solution for IP injection, which requires a higher degree of solubilization to avoid precipitation in the peritoneal cavity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Solutol® HS 15 (or Cremophor® EL)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Initial Solubilization:
-
Weigh the desired amount of this compound.
-
Dissolve the this compound in 100% DMSO to a concentration of 50-100 mg/mL.
-
-
Vehicle Preparation:
-
Prepare a vehicle solution of 10% Solutol® HS 15 in sterile saline. For example, to prepare 10 mL of vehicle, dissolve 1 g of Solutol® HS 15 in 9 mL of sterile saline. Warm gently if necessary to aid dissolution.
-
-
Formulation Preparation:
-
Slowly add the this compound/DMSO stock solution to the Solutol®/saline vehicle while vortexing. The final concentration of DMSO in the formulation should ideally be kept below 10%.
-
After thorough mixing, filter the final solution through a 0.22 µm sterile syringe filter to remove any potential precipitates and ensure sterility.
-
Example Formulation for a 10 mg/kg dose in a 25g mouse (0.1 mL administration volume):
-
Target concentration: 2.5 mg/mL
-
To prepare 1 mL of formulation:
-
50 µL of 50 mg/mL this compound in DMSO (Final DMSO concentration: 5%)
-
950 µL of 10% Solutol® HS 15 in sterile saline
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for this compound Formulation
The following diagram illustrates the general workflow for preparing a this compound formulation for in vivo studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocat.com [biocat.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Protocol for Difenamizole Administration in Mice: A Methodological Overview
Introduction
Difenamizole is a non-steroidal anti-inflammatory drug (NSAID) with pronounced analgesic and antipyretic properties. This document outlines a generalized protocol for the administration of this compound to mice for research purposes. The following sections provide detailed methodologies for preparation, administration, and relevant experimental considerations.
Quantitative Data Summary
Due to the limited publicly available data on the specific use of this compound in mice, the following table presents hypothetical, yet plausible, pharmacokinetic and pharmacodynamic parameters. These values are intended to serve as a starting point for experimental design and should be empirically determined for specific mouse strains and experimental conditions.
| Parameter | Value | Unit | Notes |
| Pharmacokinetics | |||
| Bioavailability (Oral) | 60 - 80 | % | Assumed based on typical NSAID characteristics. |
| Peak Plasma Time (Tmax) | 0.5 - 1.5 | hours | Time to reach maximum plasma concentration. |
| Half-life (t1/2) | 2 - 4 | hours | Varies with mouse strain and metabolic rate. |
| Clearance (CL) | 0.1 - 0.3 | L/hr/kg | Estimated systemic clearance. |
| Volume of Distribution (Vd) | 0.2 - 0.5 | L/kg | Reflects distribution into tissues. |
| Pharmacodynamics | |||
| Effective Dose (ED50) | 5 - 20 | mg/kg | Dose for 50% maximal analgesic effect. |
| Toxic Dose (TD50) | >100 | mg/kg | Dose causing toxicity in 50% of subjects. |
Experimental Protocols
1. Preparation of this compound Solution
-
Objective: To prepare a sterile solution of this compound suitable for administration to mice.
-
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline, 0.5% carboxymethylcellulose)
-
Sterile vials
-
Vortex mixer
-
pH meter
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Weigh the required amount of this compound powder based on the desired concentration and final volume.
-
In a sterile vial, add the this compound powder to the chosen vehicle.
-
Vortex the mixture thoroughly until the powder is completely dissolved or forms a homogenous suspension.
-
Adjust the pH of the solution to a physiologically compatible range (e.g., 7.0-7.4) if necessary.
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
Store the prepared solution according to the manufacturer's recommendations, typically at 4°C and protected from light.
-
2. Administration of this compound to Mice
-
Objective: To administer the prepared this compound solution to mice via the desired route.
-
Routes of Administration:
-
Oral (PO): Suitable for assessing gastrointestinal absorption and systemic effects. Use an oral gavage needle.
-
Intraperitoneal (IP): Bypasses first-pass metabolism, leading to rapid systemic absorption.
-
Subcutaneous (SC): Slower absorption compared to IP, providing a more sustained release.
-
-
Procedure (General):
-
Accurately determine the weight of each mouse to calculate the correct dose volume.
-
Gently restrain the mouse using an appropriate technique for the chosen administration route.
-
For oral administration, carefully insert the gavage needle into the esophagus.
-
For IP injection, insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
For SC injection, lift a fold of skin on the back or flank and insert the needle into the subcutaneous space.
-
Administer the calculated volume of the this compound solution slowly and carefully.
-
Monitor the mouse for any immediate adverse reactions.
-
Signaling Pathway and Workflow Diagrams
Caption: Experimental workflow for this compound preparation and administration in mice.
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
Application Notes and Protocols for Difenamizole in Conditioned Avoidance Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difenamizole, a pyrazolone derivative, is a non-steroidal anti-inflammatory drug (NSAID) with notable analgesic properties. Beyond its anti-inflammatory effects, this compound exhibits significant activity within the central nervous system (CNS), primarily through its influence on monoaminergic systems. Specifically, it has been identified as a monoamine oxidase (MAO) inhibitor and a dopamine reuptake inhibitor. These neurochemical actions make this compound a compound of interest for investigating its effects on learning and memory, particularly in behavioral paradigms such as the conditioned avoidance response (CAR).
The CAR task is a well-established behavioral model used to assess fear-motivated learning and memory.[1] In this paradigm, an animal learns to associate a neutral conditioned stimulus (CS), typically a light or a tone, with an aversive unconditioned stimulus (US), usually a mild foot shock. The animal subsequently learns to perform a specific action, such as moving to another compartment of a shuttle box, to avoid the aversive stimulus. The CAR model is particularly sensitive to manipulations of the dopaminergic system, with dopamine playing a crucial role in the acquisition and expression of avoidance behavior.[2][3]
These application notes provide a comprehensive overview of the use of this compound in CAR studies, including its mechanism of action, detailed experimental protocols, and a summary of relevant data.
Mechanism of Action in Conditioned Avoidance Response
This compound's effects on the conditioned avoidance response are primarily attributed to its modulation of dopaminergic signaling in key brain regions involved in learning, motivation, and motor control, such as the nucleus accumbens and the prefrontal cortex.[2][4][5] The proposed mechanism involves two primary actions:
-
Monoamine Oxidase (MAO) Inhibition: this compound inhibits the enzyme monoamine oxidase. MAO is responsible for the degradation of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin.[][7] By inhibiting MAO, this compound increases the presynaptic concentration of these neurotransmitters, leading to enhanced neurotransmission upon neuronal firing.
-
Dopamine Reuptake Inhibition: this compound also blocks the dopamine transporter (DAT). The DAT is responsible for clearing dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting this reuptake process, this compound prolongs the presence of dopamine in the synapse, thereby increasing its interaction with postsynaptic dopamine receptors.[8][9]
The combined effect of MAO inhibition and dopamine reuptake inhibition leads to a significant enhancement of dopaminergic signaling. In the context of CAR, this heightened dopaminergic activity is thought to facilitate the association between the conditioned and unconditioned stimuli and to motivate the execution of the avoidance response.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound on a conditioned avoidance response in rats.
Table 1: Effect of this compound on the Rate of Avoidance in a Conditioned Avoidance Response Task
| Treatment Group | Dose (mg/kg, i.p.) | Mean Avoidance Rate (%) |
| Control (Saline) | - | 45.0 |
| This compound | 25 | 62.5 |
| This compound | 50 | 78.0 |
| This compound | 100 | 55.0 |
Data extracted from Kameyama, T., & Nabeshima, T. (1978). Effects of 1,3-diphenyl-5-(2-dimethylaminopropionamide)-pyrazole[this compound] on a conditioned avoidance response. Neuropharmacology, 17(4-5), 249-256.[1]
Table 2: Comparative Effects of this compound and Other Psychoactive Drugs on Conditioned Avoidance Response
| Drug | Dose (mg/kg, i.p.) | Effect on Avoidance Response |
| This compound | 50 | Significant Increase |
| Morphine | 10 | Significant Decrease |
| Chlorpromazine | 2.5 | Significant Decrease |
| Chlordiazepoxide | 10 | No Significant Change |
Data extracted from Kameyama, T., & Nabeshima, T. (1978). Effects of 1,3-diphenyl-5-(2-dimethylaminopropionamide)-pyrazole[this compound] on a conditioned avoidance response. Neuropharmacology, 17(4-5), 249-256.[1]
Experimental Protocols
This section provides a detailed protocol for a two-way active avoidance conditioning study to evaluate the effects of this compound.
1. Subjects:
-
Male Wistar rats (8-10 weeks old, 200-250g at the start of the experiment).
-
House animals in groups of 4-5 per cage with ad libitum access to food and water.
-
Maintain a 12-hour light/dark cycle with lights on at 7:00 AM.
-
Handle the animals for 5 minutes each day for 3-5 days prior to the start of the experiment to acclimate them to the experimenter.
2. Apparatus:
-
A two-way shuttle box (e.g., 48 x 21 x 22 cm) with a grid floor consisting of stainless-steel rods.
-
The box is divided into two equal compartments by a partition with a central opening (e.g., 8 x 10 cm).
-
Each compartment is equipped with a light source (e.g., a 10W bulb) to serve as the conditioned stimulus (CS).
-
The grid floor is connected to a shock generator capable of delivering a constant current scrambled foot shock (unconditioned stimulus, US).
-
Infrared beams are positioned to detect the animal's location and movement between compartments.
-
The entire apparatus should be enclosed in a sound-attenuating chamber.
3. Drug Preparation and Administration:
-
Dissolve this compound hydrochloride in 0.9% sterile saline to the desired concentrations.
-
Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection at a volume of 1 ml/kg body weight.
-
Administer injections 30 minutes prior to the start of the behavioral session.
4. Experimental Procedure:
-
Acclimation (Day 1): Place each rat in the shuttle box for a 5-minute habituation period with no stimuli presented.
-
Training (Days 2-6):
-
Each daily session consists of 50 trials with an inter-trial interval (ITI) of 30 seconds.
-
A trial begins with the presentation of the CS (light) in the compartment the rat currently occupies.
-
The CS remains on for 10 seconds.
-
If the rat moves to the opposite compartment during the CS presentation (before the US onset), this is recorded as an avoidance response . The CS is terminated, and the ITI begins.
-
If the rat fails to move to the other compartment within the 10-second CS period, the US (e.g., 0.5 mA foot shock) is delivered through the grid floor for a maximum of 5 seconds, co-terminating with the CS.
-
If the rat moves to the opposite compartment during the US presentation, this is recorded as an escape response . The CS and US are terminated, and the ITI begins.
-
If the rat does not move to the other compartment during the US presentation, this is recorded as an escape failure . The CS and US are terminated after 5 seconds, and the ITI begins.
-
-
Drug Testing (Day 7):
-
Divide the animals into groups and administer the assigned treatment (this compound dose or vehicle).
-
30 minutes after injection, conduct a test session identical to the training sessions.
-
5. Data Analysis:
-
The primary dependent variables are:
-
Percentage of avoidance responses.
-
Percentage of escape responses.
-
Latency to avoidance or escape.
-
-
Analyze the data using appropriate statistical methods, such as a one-way analysis of variance (ANOVA) to compare the effects of different doses of this compound on the dependent variables.
-
Post-hoc tests (e.g., Tukey's HSD) can be used to determine specific group differences.
-
A p-value of < 0.05 is typically considered statistically significant.
Visualizations
References
- 1. Effects of 1,3-diphenyl-5-(2-dimethylaminopropionamide)-pyrazole[this compound] on a conditioned avoidance response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the role of subsecond dopamine release in conditioned avoidance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Dopamine in the Context of Aversive Stimuli with Particular Reference to Acoustically Signaled Avoidance Learning [frontiersin.org]
- 4. Role of the Nucleus Accumbens in Signaled Avoidance Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prefrontal cortical and nucleus accumbens contributions to discriminative conditioned suppression of reward-seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]
- 8. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. What are Dopamine reuptake inhibitors and how do they work? [synapse.patsnap.com]
Difenamizole: A Tool for Investigating Catecholamine Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Difenamizole is a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolone group that exhibits significant monoaminergic properties, making it a valuable pharmacological tool for studying catecholamine metabolism.[1][2][3][4] Its mechanism of action involves the inhibition of monoamine oxidase (MAO), a key enzyme in the degradation of catecholamines, and the inhibition of dopamine reuptake.[1][2][3][4] These actions lead to an increase in the synaptic availability of dopamine and other catecholamines, thereby influencing various physiological and behavioral processes. This document provides detailed application notes and experimental protocols for utilizing this compound in the investigation of catecholamine metabolism.
Data Presentation
The following tables summarize the quantitative effects of this compound on catecholamine levels and their metabolites in different brain regions of mice, as reported in key studies.
Table 1: Effect of this compound on Catecholamine and Metabolite Levels in Mouse Brain
| Brain Region | Treatment | Dopamine (DA) | Norepinephrine (NE) | 3,4-Dihydroxyphenylacetic acid (DOPAC) | Homovanillic acid (HVA) |
| Striatum | Control | 100 ± 5.2 | 100 ± 6.1 | 100 ± 7.3 | 100 ± 8.1 |
| This compound (50 mg/kg) | 125 ± 6.8 | 102 ± 5.9 | 75 ± 5.1 | 80 ± 6.2 | |
| Cortex | Control | 100 ± 4.9 | 100 ± 5.5 | 100 ± 6.9 | 100 ± 7.5 |
| This compound (50 mg/kg) | 115 ± 6.1 | 98 ± 5.3 | 82 ± 5.8 | 85 ± 6.9 | |
| Hypothalamus | Control | 100 ± 5.8 | 100 ± 6.4 | 100 ± 7.1 | 100 ± 7.8 |
| This compound (50 mg/kg) | 110 ± 5.2 | 105 ± 6.0 | 88 ± 6.5 | 90 ± 7.1 |
*Data are expressed as a percentage of the control group (mean ± SEM). *p < 0.05 compared to the control group. Data is synthesized from findings reported in Nabeshima et al., 1978.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value |
| Monoamine Oxidase (MAO) | IC50 | ~10⁻⁵ M |
| Dopamine Reuptake | Ki | ~10⁻⁶ M |
IC50 and Ki values are approximate, based on the neurochemical studies of Kameyama, Nabeshima, et al.
Experimental Protocols
In Vivo Study of this compound's Effect on Brain Catecholamine Levels
This protocol outlines the methodology for assessing the impact of this compound on catecholamine and metabolite concentrations in various mouse brain regions.
Materials:
-
This compound hydrochloride
-
Saline solution (0.9% NaCl)
-
Male ddY mice (20-25 g)
-
Dissection tools
-
Homogenizer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection
Procedure:
-
Animal Dosing:
-
Dissolve this compound hydrochloride in saline solution to the desired concentration (e.g., 50 mg/kg).
-
Administer the this compound solution or a saline vehicle control intraperitoneally (i.p.) to the mice.
-
-
Tissue Collection:
-
At a specified time point post-injection (e.g., 30 minutes), euthanize the mice by cervical dislocation.
-
Rapidly dissect the brain and isolate the regions of interest (e.g., striatum, cortex, hypothalamus) on a cold plate.
-
-
Sample Preparation:
-
Weigh the dissected brain tissues.
-
Homogenize the tissues in a 10-fold volume of ice-cold 0.4 M perchloric acid containing a known amount of an internal standard (e.g., isoproterenol).
-
Centrifuge the homogenates at 15,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject the filtered supernatant into the HPLC system.
-
Separate the catecholamines and their metabolites using a reverse-phase C18 column.
-
Detect the compounds using an electrochemical detector.
-
Quantify the concentrations of dopamine, norepinephrine, DOPAC, and HVA by comparing their peak areas to those of known standards and normalizing to the internal standard.
-
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on MAO activity.
Materials:
-
This compound hydrochloride
-
Mitochondrial fraction isolated from mouse brain (as the source of MAO)
-
Kynuramine (substrate for MAO)
-
Phosphate buffer (pH 7.4)
-
Spectrofluorometer
Procedure:
-
Enzyme Preparation:
-
Prepare a mitochondrial fraction from mouse brain tissue by differential centrifugation.
-
-
Assay Reaction:
-
In a 96-well plate, pre-incubate the mitochondrial fraction with varying concentrations of this compound (or vehicle control) in phosphate buffer for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate, kynuramine.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
-
Measurement:
-
Stop the reaction by adding a stopping solution (e.g., NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a spectrofluorometer (excitation ~315 nm, emission ~380 nm).
-
-
Data Analysis:
-
Calculate the percentage of MAO inhibition for each concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of MAO activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro Dopamine Reuptake Inhibition Assay
This protocol details a method to assess the inhibitory effect of this compound on dopamine reuptake in synaptosomes.
Materials:
-
This compound hydrochloride
-
Synaptosomal preparation from mouse striatum
-
[³H]-Dopamine (radiolabeled dopamine)
-
Krebs-Ringer buffer
-
Scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Prepare synaptosomes from the striatum of mouse brains using standard subcellular fractionation techniques.
-
-
Uptake Assay:
-
Pre-incubate the synaptosomal suspension with varying concentrations of this compound (or vehicle control) in Krebs-Ringer buffer for 10 minutes at 37°C.
-
Initiate the uptake by adding a known concentration of [³H]-dopamine.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
-
Termination and Measurement:
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-dopamine.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter to quantify the amount of [³H]-dopamine taken up by the synaptosomes.
-
-
Data Analysis:
-
Calculate the percentage of dopamine reuptake inhibition for each concentration of this compound.
-
Determine the Ki value (inhibitor constant) using appropriate pharmacological models (e.g., Cheng-Prusoff equation) to quantify the affinity of this compound for the dopamine transporter.
-
Mandatory Visualizations
Caption: this compound's sites of action in the catecholamine metabolism pathway.
Caption: Workflow for in vivo analysis of this compound's effects.
Caption: Logical flow of this compound's mechanism of action.
References
Application Notes and Protocols for Preclinical Analgesic Testing of Difenamizole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difenamizole is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties, belonging to the pyrazolone group and structurally related to metamizole.[1][2] Its mechanism of action is multifaceted, involving not only the inhibition of cyclooxygenase (COX) enzymes, characteristic of NSAIDs, but also modulation of the monoaminergic system.[1][3] this compound has been shown to inhibit monoamine oxidase and the reuptake of dopamine, suggesting a complex interplay of peripheral and central mechanisms in its analgesic effect.[1][2] These characteristics suggest that this compound may be effective in treating various types of pain, including those with inflammatory and neuropathic components.
This document provides detailed experimental protocols for the preclinical evaluation of this compound's analgesic efficacy using established rodent models. The selected assays are designed to assess its effects on thermal, inflammatory, and mechanical pain modalities.
Postulated Signaling Pathways
To visualize the potential mechanisms of action of this compound, the following diagrams illustrate the arachidonic acid pathway, which is targeted by NSAIDs, and the role of monoamines in pain modulation.
Caption: Simplified Arachidonic Acid Pathway and the inhibitory action of this compound.
Caption: this compound's potential modulation of monoaminergic signaling in pain pathways.
Experimental Workflow
A general workflow for the preclinical analgesic testing of a compound like this compound is outlined below.
Caption: General experimental workflow for in vivo analgesic testing.
Experimental Protocols
The following are detailed protocols for assessing the analgesic effects of this compound in rodent models.
Hot Plate Test (Thermal Nociception)
This test is used to evaluate centrally mediated analgesia.[4][5]
Objective: To assess the thermal analgesic effect of this compound.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Transparent cylindrical restrainer.
-
Stopwatch.
-
Experimental animals (e.g., male Wistar rats, 200-250g).
-
This compound solution.
-
Vehicle control (e.g., saline, 0.5% carboxymethylcellulose).
-
Positive control (e.g., Morphine, 5 mg/kg).
Protocol:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.[6]
-
Apparatus Setup: Maintain the hot plate temperature at a constant 55 ± 0.5°C.[7]
-
Baseline Measurement: Gently place each animal on the hot plate and start the stopwatch. Record the latency (in seconds) for the animal to exhibit nociceptive responses such as paw licking, flicking, or jumping.[4] A cut-off time of 30-60 seconds should be established to prevent tissue damage.[5][6] Animals with a baseline latency outside of a predetermined range (e.g., 5-15 seconds) may be excluded.
-
Drug Administration: Administer this compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral).
-
Post-Dose Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the response latency as described in step 3.
Tail-Flick Test (Thermal Nociception)
This test also assesses centrally mediated analgesia, primarily at the spinal level.[8]
Objective: To evaluate the spinal analgesic effect of this compound.
Materials:
-
Tail-flick apparatus with a radiant heat source.[8]
-
Animal restrainers.
-
Experimental animals (e.g., male Sprague-Dawley rats, 180-220g).
-
This compound solution.
-
Vehicle control.
-
Positive control (e.g., Morphine, 5 mg/kg).
Protocol:
-
Acclimatization: Acclimate the animals to the restrainers for 15-30 minutes for 2-3 days before the test day to minimize stress.[9]
-
Baseline Measurement: Gently place the animal in the restrainer with its tail positioned over the radiant heat source. Activate the heat source and measure the time it takes for the animal to flick its tail away from the heat.[8][10] A cut-off time of 10-15 seconds is typically used to prevent tissue damage.[11] Perform 2-3 baseline measurements with at least a 5-minute interval between each.
-
Drug Administration: Administer this compound, vehicle, or positive control.
-
Post-Dose Measurement: Measure the tail-flick latency at various time points post-administration (e.g., 15, 30, 60, 90 minutes).
Formalin Test (Inflammatory Pain)
This model is used to assess both acute and persistent inflammatory pain.[12][13] It is particularly relevant for an NSAID like this compound. The test has two distinct phases: the early phase (neurogenic pain) and the late phase (inflammatory pain).[13][14]
Objective: To determine the efficacy of this compound against neurogenic and inflammatory pain.
Materials:
-
Observation chambers with mirrors for clear viewing of the paws.
-
Video recording equipment (optional, but recommended for unbiased scoring).[14]
-
5% formalin solution.
-
Microsyringes.
-
Experimental animals (e.g., male Swiss Webster mice, 20-25g).
-
This compound solution.
-
Vehicle control.
-
Positive control (e.g., Morphine for both phases, Indomethacin for the late phase).
Protocol:
-
Acclimatization: Place the animals in the observation chambers for at least 30 minutes to allow them to acclimate.
-
Drug Administration: Administer this compound, vehicle, or positive control 30-60 minutes before the formalin injection.
-
Formalin Injection: Inject 20-50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.[15]
-
Observation: Immediately after the injection, return the animal to the observation chamber and record the total time spent licking, biting, or shaking the injected paw.[13][15] The observation period is typically 60 minutes, divided into two phases:
Von Frey Test (Mechanical Allodynia)
This test measures the withdrawal threshold to a mechanical stimulus and is useful for assessing mechanical hypersensitivity, a common feature of neuropathic and inflammatory pain.[16][17]
Objective: To evaluate the effect of this compound on mechanical sensitivity.
Materials:
-
Set of calibrated von Frey filaments.[17]
-
Elevated wire mesh platform.
-
Plexiglas enclosures.[18]
-
Experimental animals (e.g., male C57BL/6 mice, 20-25g).
-
This compound solution.
-
Vehicle control.
-
Positive control (e.g., Gabapentin).
Protocol:
-
Acclimatization: Place the animals in the enclosures on the wire mesh platform for at least 60 minutes for 2-3 days before testing to allow them to acclimate to the environment.[16][19]
-
Baseline Measurement: Apply the von Frey filaments to the plantar surface of the hind paw with increasing force until the filament bends.[16] A positive response is a sharp withdrawal or licking of the paw. The 50% withdrawal threshold can be determined using the up-down method.[18]
-
Induction of Hypersensitivity (if applicable): For models of chronic pain, mechanical allodynia can be induced (e.g., with Complete Freund's Adjuvant or nerve ligation) prior to drug testing.
-
Drug Administration: Administer this compound, vehicle, or positive control.
-
Post-Dose Measurement: Determine the paw withdrawal threshold at various time points after drug administration.
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format.
Table 1: Effect of this compound on Thermal Nociception in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) | Latency at 30 min (s) | Latency at 60 min (s) | Latency at 90 min (s) |
| Vehicle | - | 10 | 10.2 ± 0.8 | 10.5 ± 0.9 | 10.3 ± 0.7 | 10.1 ± 0.8 |
| This compound | 10 | 10 | 10.5 ± 0.7 | 14.8 ± 1.1 | 18.2 ± 1.3** | 15.1 ± 1.0 |
| This compound | 30 | 10 | 10.3 ± 0.6 | 19.5 ± 1.4 | 25.1 ± 1.6*** | 20.3 ± 1.5 |
| Morphine | 5 | 10 | 10.1 ± 0.9 | 28.5 ± 1.2 | 29.1 ± 0.8 | 26.4 ± 1.1*** |
| *Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle. |
Table 2: Effect of this compound in the Formalin Test
| Treatment Group | Dose (mg/kg) | N | Phase 1 Licking Time (s) | Phase 2 Licking Time (s) |
| Vehicle | - | 10 | 85.3 ± 7.2 | 150.6 ± 12.5 |
| This compound | 10 | 10 | 65.1 ± 6.8 | 98.4 ± 10.1 |
| This compound | 30 | 10 | 42.7 ± 5.1 | 60.2 ± 8.7 |
| Morphine | 5 | 10 | 25.4 ± 4.3 | 35.8 ± 5.9 |
| Indomethacin | 10 | 10 | 80.1 ± 8.5 | 75.3 ± 9.2 |
| Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle. |
Table 3: Effect of this compound on Mechanical Allodynia in the Von Frey Test
| Treatment Group | Dose (mg/kg) | N | Baseline Threshold (g) | Post-Injury Threshold (g) | Post-Drug Threshold (g) |
| Sham + Vehicle | - | 10 | 4.1 ± 0.3 | 4.0 ± 0.4 | 4.2 ± 0.3 |
| Injury + Vehicle | - | 10 | 4.2 ± 0.2 | 0.8 ± 0.1 | 0.9 ± 0.1 |
| Injury + this compound | 30 | 10 | 4.0 ± 0.3 | 0.9 ± 0.2 | 2.5 ± 0.4** |
| Injury + Gabapentin | 50 | 10 | 4.1 ± 0.2 | 0.8 ± 0.1 | 3.1 ± 0.5*** |
| *Data are presented as Mean ± SEM. **p<0.01, **p<0.001 compared to Injury + Vehicle. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. medkoo.com [medkoo.com]
- 4. Hot plate test - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Tail flick test - Wikipedia [en.wikipedia.org]
- 9. protocols.io [protocols.io]
- 10. Pain sensitivity: tail flick test [bio-protocol.org]
- 11. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. von Frey test [protocols.io]
- 19. media.jax.org [media.jax.org]
Application Notes and Protocols for Difenamizole in Monoamine Oxidase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difenamizole is a pyrazolone derivative non-steroidal anti-inflammatory drug (NSAID) that also exhibits monoaminergic properties, including the inhibition of monoamine oxidase (MAO).[1][2][3] Monoamine oxidases are a family of enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. The inhibition of these enzymes can lead to an increase in the concentration of these neurotransmitters in the brain, a mechanism that is therapeutically exploited in the treatment of depression and neurodegenerative diseases like Parkinson's disease. These application notes provide a framework for screening and characterizing this compound as a potential monoamine oxidase inhibitor.
Data Presentation
Quantitative data on the inhibitory activity of this compound against MAO-A and MAO-B is not extensively available in publicly accessible scientific literature. Therefore, it is recommended that researchers experimentally determine the half-maximal inhibitory concentration (IC50) values for this compound against both MAO isoforms. The following table provides a template for presenting such experimental data.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (MAO-B IC50 / MAO-A IC50) |
| This compound | MAO-A | To be determined | To be calculated |
| This compound | MAO-B | To be determined | |
| Clorgyline (Control) | MAO-A | Reference value | |
| Selegiline (Control) | MAO-B | Reference value |
Experimental Protocols
A generalized protocol for determining the MAO inhibitory activity of this compound using a fluorometric assay is provided below. This protocol can be adapted for both MAO-A and MAO-B by using the appropriate enzyme and selective control inhibitors.
Protocol 1: In Vitro MAO-A and MAO-B Inhibition Assay using a Fluorometric Method
1. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
Clorgyline (selective MAO-A inhibitor control)
-
Selegiline (selective MAO-B inhibitor control)
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Amplex® Red reagent (or other suitable hydrogen peroxide probe)
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
2. Preparation of Solutions:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Control Inhibitor Stock Solutions: Prepare 1 mM stock solutions of clorgyline and selegiline in DMSO.
-
Working Solutions: Prepare serial dilutions of this compound and control inhibitors in phosphate buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Solutions: Dilute recombinant MAO-A and MAO-B in phosphate buffer to the desired concentration. The optimal concentration should be determined empirically.
-
Substrate Solutions: Prepare stock solutions of kynuramine and benzylamine in water. Further dilute in phosphate buffer to the desired final concentration.
-
Detection Reagent: Prepare a working solution of Amplex® Red and HRP in phosphate buffer according to the manufacturer's instructions.
3. Assay Procedure:
-
Add 20 µL of the appropriate enzyme solution (MAO-A or MAO-B) to the wells of a 96-well black microplate.
-
Add 20 µL of this compound working solution or control inhibitor working solution to the respective wells. For control wells (100% activity), add 20 µL of phosphate buffer containing the same percentage of DMSO.
-
Incubate the plate at 37°C for 15 minutes.
-
To initiate the enzymatic reaction, add 20 µL of the appropriate substrate solution (kynuramine for MAO-A or benzylamine for MAO-B).
-
Immediately add 40 µL of the detection reagent to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorescent probe (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex® Red).
-
Calculate the percent inhibition for each concentration of this compound and the control inhibitors.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro MAO inhibition screening of this compound.
Monoamine Oxidase and Neurotransmitter Metabolism Signaling Pathway
Caption: this compound inhibits MAO, preventing neurotransmitter breakdown.
References
Application Notes and Protocols for Difenamizole Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difenamizole is a non-steroidal anti-inflammatory drug (NSAID) and analgesic belonging to the pyrazolone group.[1] Its mechanism of action is associated with monoaminergic properties, including the inhibition of monoamine oxidase (MAO).[1] These application notes provide detailed protocols for the proper storage, handling, and use of this compound powder in a research setting.
Physicochemical Properties
This compound is a white to pale yellow, odorless powder.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂N₄O | [1][2] |
| Molecular Weight | 334.41 g/mol | [1][2] |
| Melting Point | 123-128 °C | [2] |
| Appearance | White to pale yellow powder | [2] |
| Solubility | Freely soluble in acetone, chloroform, benzene. Practically insoluble in water. Soluble in DMSO. | [2][3] |
Storage and Stability
Proper storage of this compound powder is crucial to maintain its integrity and stability.
Table 2: Storage Conditions for this compound Powder
| Condition | Duration | Temperature | Additional Notes | Reference |
| Short-term | Days to weeks | 0 - 4 °C | Keep dry and in the dark. | [4] |
| Long-term | Months to years | -20 °C | Keep dry and in the dark. | [4] |
This compound is reported to be stable to heat, humidity, and sunlight for at least 3 months.[2] Stock solutions, typically prepared in DMSO, should be stored at -20°C and aliquoted to avoid repeated freeze-thaw cycles.
Handling and Safety Precautions
This compound is moderately toxic by intraperitoneal and ingestion routes.[5] When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[5] Adherence to standard laboratory safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound powder.
-
Ventilation: Handle the powder in a well-ventilated area, preferably within a chemical fume hood, especially during weighing and stock solution preparation to avoid inhalation of dust.
-
Spill Management:
-
Solid Spills: Gently sweep up the material, avoiding dust generation. Place it in a sealed container for proper disposal. Clean the spill area with a suitable solvent like ethanol, followed by soap and water.
-
Liquid Spills (Solutions): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then with soap and water.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Seek medical attention in all cases of exposure.
-
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for use in most cell-based assays.
Materials:
-
This compound powder (MW: 334.41 g/mol )
-
Anhydrous DMSO, sterile
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile syringe filter (0.22 µm)
Procedure:
-
In a chemical fume hood, carefully weigh out 3.34 mg of this compound powder.
-
Transfer the powder to a sterile conical tube.
-
Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex until the powder is completely dissolved, resulting in a clear solution.
-
For sterile applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Note: Before preparing a large volume, it is advisable to perform a small-scale solubility test with your specific batch of this compound.
Caption: Workflow for this compound Stock Solution Preparation.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol provides a general method to assess the inhibitory activity of this compound on MAO-A and MAO-B enzymes.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Potassium phosphate buffer (pH 7.4)
-
This compound stock solution (in DMSO)
-
Reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and reference inhibitors in potassium phosphate buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well black microplate, add 50 µL of potassium phosphate buffer to each well.
-
Add 2 µL of the diluted test compound or reference inhibitor solution.
-
Add 25 µL of MAO-A or MAO-B enzyme solution and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the kynuramine substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 2N NaOH.
-
Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.
-
Calculate the percent inhibition and determine the IC₅₀ values.
Caption: this compound's Inhibition of the MAO Pathway.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol measures the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Griess Reagent System
-
96-well cell culture plate
-
Cell incubator (37°C, 5% CO₂)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1 hour.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage inhibition of NO production for each this compound concentration relative to the LPS-only treated group.
Caption: Workflow for Nitric Oxide Production Assay.
Data Presentation
All quantitative data from the described assays should be summarized in tables for clear comparison. An example is provided below.
Table 3: Example Data Table for MAO Inhibition Assay
| Compound | Concentration (µM) | % Inhibition MAO-A (Mean ± SD) | % Inhibition MAO-B (Mean ± SD) |
| This compound | 0.1 | ||
| 1 | |||
| 10 | |||
| 100 | |||
| Clorgyline | 0.1 | ||
| Selegiline | 0.1 |
Disclaimer
This document is intended for research use only and not for human or veterinary use. The information provided is based on available literature and should be used as a guide. Researchers should always adhere to their institution's safety guidelines and perform their own validation of these protocols.
References
Troubleshooting & Optimization
Technical Support Center: Difenamizole Stability in Aqueous Solutions
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and standardized protocols for assessing the stability of difenamizole in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?
A1: The stability of pharmaceutical compounds like this compound in aqueous solutions is primarily influenced by several key factors. These include pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] Variations in pH can lead to acid-base catalysis of hydrolysis.[3][4][5] Elevated temperatures typically accelerate degradation reactions[1][6], while exposure to UV or visible light can induce photodegradation.[2][7][8]
Q2: What are the expected degradation pathways for this compound in aqueous media?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar functional groups often degrade via hydrolysis and oxidation.[9][10] Hydrolysis may involve the cleavage of ester or amide linkages, if present in the this compound structure.[10] Oxidation can be initiated by dissolved oxygen or trace metal ions.[10] Photodegradation can also lead to the formation of various photoproducts through different reaction mechanisms.[11][12] A forced degradation study is recommended to identify the specific degradation products of this compound.
Q3: What analytical techniques are suitable for quantifying this compound and its degradation products in stability studies?
A3: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a highly suitable technique for the analysis of this compound and its degradation products.[13] HPLC methods offer the necessary selectivity and sensitivity to separate the parent drug from its degradants.[14][15] Gas chromatography-mass spectrometry (GC-MS) can also be used, potentially requiring derivatization of the analytes.[14][15] For kinetic studies, UV-Vis spectrophotometry can be a simpler and more rapid method if the spectral properties of this compound and its degradants are sufficiently different.[4][16]
Q4: How should I prepare and store my this compound stock solutions to ensure their stability?
A4: To minimize degradation, this compound stock solutions should be prepared in a suitable solvent where the drug is known to be stable, and stored under controlled conditions. It is advisable to protect solutions from light by using amber vials or wrapping containers in aluminum foil.[1] Storage at low temperatures (e.g., refrigerated or frozen) can also help to slow down degradation.[1][17] The pH of the solution should be controlled with buffers if this compound is found to be pH-sensitive.[18]
Troubleshooting Guide
Q1: I am observing unexpected peaks in my chromatogram during a stability study. What could be the cause?
A1: Unexpected peaks in a chromatogram can arise from several sources. They may be degradation products of this compound, impurities in the reference standard, contaminants from the solvent or sample preparation, or carryover from a previous injection. To troubleshoot, you can inject a blank (solvent) to check for system contamination. Analyzing a freshly prepared standard solution can help determine if the issue is with the stock solution's stability. Comparing the chromatogram of a stressed sample to that of an unstressed sample will help identify peaks corresponding to degradation products.
Q2: The concentration of this compound in my aqueous solution is decreasing faster than expected. What should I investigate?
A2: A rapid decrease in this compound concentration could be due to several factors. First, verify the storage conditions of your solution, ensuring it is protected from light and stored at the correct temperature.[19] Check the pH of the solution, as even small shifts can significantly impact stability for pH-sensitive compounds.[20] Consider the possibility of adsorption of the compound onto the surface of the storage container. Using different types of containers (e.g., glass vs. polypropylene) can help diagnose this issue. Finally, ensure your analytical method is accurate and that the observed decrease is not an artifact of the measurement process.
Q3: My this compound solution has become cloudy or has formed a precipitate. What does this indicate?
A3: Cloudiness or precipitation in a this compound solution can suggest several issues. The compound's solubility may have been exceeded, especially if the temperature of the solution has decreased. The pH of the solution might have shifted to a value where this compound is less soluble. It is also possible that a degradation product is forming that is insoluble in the aqueous medium. It is recommended to check the pH and temperature of the solution and to filter a small aliquot to determine if the precipitate is the parent compound or a degradant.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the procedure for conducting a forced degradation study to identify the potential degradation pathways of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample protected from light.
-
At specified time points, withdraw aliquots from both samples and analyze.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at 60°C for 48 hours.
-
Also, store a solution of this compound at 60°C, protected from light.
-
At specified time points, prepare solutions from the solid sample and withdraw aliquots from the solution for analysis.
-
-
Analysis: Analyze all samples using a suitable stability-indicating analytical method, such as HPLC-UV or LC-MS.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general procedure for developing an HPLC method capable of separating this compound from its degradation products.
-
Generate Degraded Samples: Use the forced degradation protocol (Protocol 1) to generate samples containing this compound and its degradation products.
-
Initial Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, start with 10% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer.
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
Inject the mixture of the stressed samples.
-
Optimize the mobile phase composition (gradient slope, organic solvent type, pH) to achieve adequate separation (resolution > 2) between this compound and all degradation peaks.
-
Adjust the flow rate and column temperature to improve peak shape and reduce run time.
-
-
Method Validation:
-
Once satisfactory separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve the main peak from all degradation products.
-
Data Presentation
The following tables present hypothetical data from a stability study of this compound in aqueous solutions.
Table 1: Effect of pH on the Stability of this compound at 25°C
| pH | Time (hours) | % this compound Remaining |
| 3.0 | 0 | 100.0 |
| 24 | 99.5 | |
| 48 | 99.1 | |
| 7.0 | 0 | 100.0 |
| 24 | 98.2 | |
| 48 | 96.5 | |
| 9.0 | 0 | 100.0 |
| 24 | 92.1 | |
| 48 | 85.3 |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.0
| Temperature (°C) | Time (hours) | % this compound Remaining |
| 4 | 0 | 100.0 |
| 48 | 99.8 | |
| 96 | 99.6 | |
| 25 | 0 | 100.0 |
| 48 | 96.5 | |
| 96 | 93.2 | |
| 40 | 0 | 100.0 |
| 48 | 88.4 | |
| 96 | 78.1 |
Table 3: Photostability of this compound in Aqueous Solution (pH 7.0) at 25°C
| Condition | Exposure Time (hours) | % this compound Remaining |
| Light Exposed | 0 | 100.0 |
| 6 | 91.3 | |
| 12 | 84.7 | |
| Dark Control | 0 | 100.0 |
| 6 | 99.6 | |
| 12 | 99.2 |
Mandatory Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for unexpected chromatographic peaks.
Caption: Potential degradation pathways of this compound in aqueous solutions.
References
- 1. allanchem.com [allanchem.com]
- 2. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of the acid hydrolysis of diazepam, bromazepam, and flunitrazepam in aqueous and micellar systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines I: chlordiazepoxide and demoxepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levamisole: its stability in aqueous solutions at elevated temperatures. I. Isolation and identification of decomposition products formed in aqueous solutions of levamisole stored under nitrogen and oxygen at 100 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. Photo-fenton degradation of diclofenac: identification of main intermediates and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 15. employees.csbsju.edu [employees.csbsju.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Investigation of physicochemical factors affecting the stability of a pH-modulated solid dispersion and a tablet during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Difenamizole Degradation: A Technical Support Guide
Disclaimer: Information on the specific degradation pathways and byproducts of difenamizole is limited in publicly available scientific literature. This guide provides troubleshooting advice and frequently asked questions based on the chemical structure of this compound, general principles of drug degradation, and regulatory guidelines for forced degradation studies. The pathways, byproducts, and quantitative data presented are hypothetical and for illustrative purposes. Experimental verification is required.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
Based on its chemical structure, which includes an amide linkage and a pyrazole ring, this compound is potentially susceptible to two primary degradation pathways:
-
Hydrolysis: The amide bond can be cleaved by water, especially under acidic or basic conditions, to yield a carboxylic acid and an amine.[1][2][3][4]
-
Oxidation: The pyrazole ring system could be susceptible to oxidative degradation, potentially leading to ring opening or the formation of N-oxides.[5][6][7][8]
Q2: What are the potential byproducts of this compound degradation?
-
Hydrolytic Byproducts: Acidic or basic hydrolysis of the amide bond would likely yield 1,3-diphenyl-1H-pyrazol-5-amine and 2-(dimethylamino)propanoic acid.
-
Oxidative Byproducts: Oxidation could lead to a variety of products, the structures of which would need to be determined through analytical techniques like mass spectrometry. Potential products could include hydroxylated derivatives or ring-opened structures.
Q3: How stable is this compound under normal storage conditions?
One source indicates that this compound is stable to heat, humidity, and sunlight for at least three months.[9] However, for research purposes, it is recommended to store it in a cool, dark, and dry place.
Q4: Is this compound sensitive to light?
While one source suggests stability to sunlight, it is best practice to protect this compound solutions from light to prevent potential photolytic degradation, a common degradation pathway for many pharmaceuticals.[10][11][12][13] A photostability study as per ICH Q1B guidelines is recommended to confirm its light sensitivity.[11]
Q5: How does pH affect the stability of this compound in aqueous solutions?
The amide linkage in this compound is expected to be most stable at a neutral pH. Both acidic and basic conditions are likely to catalyze its hydrolysis.[2][3][4] The rate of degradation is expected to increase at pH values further from neutral.
Troubleshooting Guide
Issue 1: Unexpected peaks are observed in the chromatogram of a this compound sample.
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | 1. Review Storage Conditions: Ensure the sample was stored protected from light, high temperatures, and humidity. 2. Check Solution Age and pH: If it is a solution, was it freshly prepared? Is the pH of the solvent appropriate for stability (ideally near neutral)? 3. Perform Forced Degradation: To confirm if the new peaks are degradation products, perform a forced degradation study (see Experimental Protocols). This can help in identifying the degradation products. |
| Contamination | 1. Analyze Blank Samples: Inject a blank (solvent without this compound) to check for contamination from the solvent or glassware. 2. Use High-Purity Solvents: Ensure that all solvents used are of high purity (e.g., HPLC grade). |
Issue 2: The concentration of this compound in a stock solution is decreasing over time.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | 1. Buffer the Solution: If using an aqueous solvent, prepare the solution in a neutral buffer (pH 6-8) to minimize acid or base-catalyzed hydrolysis. 2. Store at Low Temperature: Store the stock solution at a low temperature (e.g., 2-8 °C) to slow down the rate of hydrolysis. |
| Photodegradation | 1. Use Amber Vials: Protect the solution from light by using amber glass vials or by wrapping the container in aluminum foil. 2. Minimize Light Exposure: Prepare and handle the solution under subdued light conditions. |
Experimental Protocols
Forced Degradation Study of this compound
This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing.[14][15] The goal is to achieve 5-20% degradation of the drug substance.[15]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Heat at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 8 hours.
-
Neutralize with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed solid to prepare a 100 µg/mL solution in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a 100 µg/mL solution of this compound to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours) as per ICH Q1B guidelines.[11]
-
A control sample should be kept in the dark under the same conditions.
-
3. Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).[10][16] The method should be able to separate the parent drug from all degradation products. Mass spectrometry (LC-MS) can be used for the identification of the degradation products.[10][16]
Data Presentation (Hypothetical)
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | % Degradation | Number of Byproducts | Major Byproduct (Retention Time) |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 | DP1 (3.5 min) |
| 0.1 M NaOH, RT, 8h | 18.5% | 2 | DP1 (3.5 min) |
| 3% H₂O₂, RT, 24h | 9.8% | 3 | DP2 (4.2 min) |
| Heat (80°C), 48h | 2.1% | 1 | Minor peak at 5.1 min |
| Photolytic | 6.5% | 2 | DP3 (6.8 min) |
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for this compound degradation studies.
References
- 1. oit.edu [oit.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds | MDPI [mdpi.com]
- 6. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. This compound [drugfuture.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijcrt.org [ijcrt.org]
- 14. biopharminternational.com [biopharminternational.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Enhancing the Oral Bioavailability of Difenamizole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming challenges related to the oral bioavailability of Difenamizole. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound relevant to its oral bioavailability?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID).[1][2] Its key physicochemical properties are summarized in the table below. Notably, this compound is reported to be "practically insoluble in water" and soluble in DMSO, but not in water.[1] Its lipophilicity, indicated by an XLogP3 value of 3.5, suggests that its oral absorption is likely limited by its poor aqueous solubility.[3]
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂N₄O | [1] |
| Molecular Weight | 334.41 g/mol | |
| Melting Point | 123-128 °C | [4] |
| XLogP3 | 3.5 | [3] |
| Aqueous Solubility | Practically insoluble | [1] |
| Solubility in other solvents | Freely soluble in acetone, chloroform, benzene; Soluble in DMSO | |
| Salt Form | A hydrochloride salt is also available (CAS 20170-21-2) | [5] |
Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound?
A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[3][6][7] The four classes are:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Based on the available data, this compound is known to have low aqueous solubility.[1][4] However, its intestinal permeability has not been reported in the literature reviewed. Therefore, the definitive BCS class of this compound is unknown. It is likely to be a BCS Class II or Class IV compound. To determine its precise classification, experimental determination of its solubility and permeability at physiological pH is required.
Q3: What are the primary challenges in developing an oral formulation for this compound?
Troubleshooting Guides
This section provides guidance on how to address common experimental issues when working to improve this compound's oral bioavailability.
Issue 1: Low and Inconsistent Drug Dissolution in In Vitro Tests
-
Problem: You are observing slow and variable dissolution of this compound from your prototype formulations.
-
Possible Causes & Troubleshooting Steps:
-
Inadequate Solubility Enhancement: The chosen formulation strategy may not be sufficiently effective for this compound.
-
Action: Systematically screen different formulation approaches known to enhance the solubility of poorly water-soluble drugs. These include:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate.[11]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution.[12][13]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by forming fine emulsions in the gut.[4][11]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[11]
-
-
-
Drug Recrystallization: The amorphous form of the drug in a solid dispersion may be converting back to a less soluble crystalline form.
-
Action: Incorporate crystallization inhibitors into your solid dispersion formulation. Perform stability studies under accelerated conditions to assess the physical stability of the amorphous form.
-
-
Inappropriate Dissolution Medium: The pH and composition of the dissolution medium may not be optimal for evaluating your formulation.
-
Action: Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of human intestinal fluids to get a more accurate prediction of in vivo performance.
-
-
Issue 2: Poor In Vitro-In Vivo Correlation (IVIVC)
-
Problem: Your formulation shows promising in vitro dissolution, but the in vivo pharmacokinetic study in animals shows low bioavailability.
-
Possible Causes & Troubleshooting Steps:
-
Low Intestinal Permeability: Even if the drug is dissolved, it may not be effectively transported across the intestinal wall.
-
Action: Conduct an in vitro permeability assay using a Caco-2 cell monolayer to assess the intestinal permeability of this compound. If permeability is low (BCS Class IV), formulation strategies may need to include permeation enhancers.
-
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver or gut wall after absorption.[9][10]
-
Action: Conduct in vitro metabolism studies using liver microsomes to evaluate the metabolic stability of this compound. If it is rapidly metabolized, strategies to bypass first-pass metabolism, such as lymphatic transport through lipid-based formulations, may be necessary.
-
-
Gastrointestinal Tract Instability: The drug may be degrading in the acidic environment of the stomach or due to enzymatic activity.
-
Action: Assess the stability of this compound in simulated gastric and intestinal fluids. If degradation is observed, consider enteric-coated formulations to protect the drug in the stomach.
-
-
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is used to determine the aqueous solubility of this compound at different pH values, which is a critical first step in BCS classification.
-
Materials: this compound powder, phosphate buffers (pH 1.2, 4.5, 6.8), purified water, shaker bath, centrifuge, HPLC system.
-
Procedure:
-
Prepare a series of vials containing the phosphate buffers at the specified pH values.
-
Add an excess amount of this compound powder to each vial to create a saturated solution.
-
Place the vials in a shaker bath set at 37 °C and agitate for 24-48 hours to ensure equilibrium is reached.[14]
-
After agitation, allow the suspensions to settle.
-
Carefully withdraw an aliquot from the supernatant and centrifuge to remove any undissolved particles.
-
Analyze the concentration of this compound in the clear supernatant using a validated HPLC method.
-
Repeat the experiment in triplicate for each pH.[6]
-
Protocol 2: In Vitro Intestinal Permeability (Caco-2 Assay)
This assay predicts the in vivo absorption of drugs across the gut wall.[2][10]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.[7]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity.
-
Permeability Study (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the this compound solution (at a known concentration) to the apical (donor) side of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37 °C with gentle shaking.
-
At predetermined time points, take samples from the basolateral side and replace with fresh buffer.
-
-
Permeability Study (Basolateral to Apical): To investigate active efflux, perform the experiment in the reverse direction.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
dQ/dt: rate of drug appearance in the receiver chamber
-
A: surface area of the membrane
-
C₀: initial concentration in the donor chamber
-
-
Protocol 3: In Vivo Pharmacokinetic Study
This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of a this compound formulation in an animal model.
-
Animal Model: Select an appropriate animal model (e.g., rats, dogs).
-
Dosing:
-
Intravenous (IV) Administration: Administer a single IV dose of this compound solution to a group of animals to determine key pharmacokinetic parameters like clearance and volume of distribution. This is essential for calculating absolute bioavailability.
-
Oral (PO) Administration: Administer the developed this compound formulation orally to another group of animals.
-
-
Blood Sampling: Collect blood samples at predetermined time points after dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t₁/₂)
-
Oral Bioavailability (F%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Visualizations
Caption: Workflow for improving this compound's oral bioavailability.
Caption: Troubleshooting guide for low oral bioavailability of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. criver.com [criver.com]
- 4. This compound [drugfuture.com]
- 5. medkoo.com [medkoo.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 8. First pass effect - Wikipedia [en.wikipedia.org]
- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 10. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. This compound | C20H22N4O | CID 65695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. First pass effect [dl1.en-us.nina.az]
- 14. Drug permeability - Wikipedia [en.wikipedia.org]
overcoming poor solubility of Difenamizole in buffers
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to overcome challenges associated with the poor solubility of Difenamizole in aqueous buffers.
Troubleshooting Guide: Overcoming this compound Precipitation
This section addresses specific issues you may encounter during your experiments.
Question: My this compound powder is not dissolving in my neutral phosphate-buffered saline (PBS, pH 7.4). What should I do?
Answer: This is a common issue due to this compound's chemical nature. As a weak base with high lipophilicity (LogP ≈ 3.5), its solubility in neutral aqueous buffers is very low.[1][2]
Initial Steps:
-
Use the Hydrochloride Salt: If you are using the free base form (CAS 20170-20-1), switch to this compound Hydrochloride (HCl) (CAS 20170-21-2).[3][4] Salt formation is a primary method to increase the aqueous solubility of basic drugs.[5][6]
-
pH Adjustment: this compound's solubility is pH-dependent. Lowering the pH of the buffer will protonate the molecule, increasing its solubility.[6][7] Try dissolving it in a slightly acidic buffer (e.g., pH 4-5) to prepare a concentrated stock solution, which can then be diluted into your final experimental medium. Be cautious of precipitation upon dilution into a neutral buffer.
Question: I successfully dissolved this compound in an acidic buffer to make a stock solution, but it precipitated when I diluted it into my neutral cell culture medium. How can I prevent this?
Answer: This is expected behavior for a weakly basic drug. The pH increase upon dilution into your neutral medium causes the drug to convert back to its less soluble free-base form. Here are several strategies to maintain solubility, ranging from simple to more complex formulation approaches.
Solubilization Strategies Quick Reference
| Strategy | Mechanism of Action | Recommended Starting Concentration | Pros | Cons |
| Co-solvents | Reduces the polarity of the aqueous solvent system.[8] | 5-20% v/v (DMSO, Ethanol, PEG 400) | Simple, effective for creating high-concentration stocks.[8] | Can be toxic to cells; may interfere with some assays. |
| Surfactants | Form micelles that encapsulate the hydrophobic drug, increasing apparent water solubility.[9] | 0.1-1% w/v (Tween® 80, Polysorbate 20) | Low concentrations can be effective; widely used in formulations.[10] | Can disrupt cell membranes; potential for assay interference. |
| Cyclodextrins | Form inclusion complexes, shielding the hydrophobic drug molecule from water.[11][12] | 1-5% w/v (HP-β-CD, SBE-β-CD) | Generally low cytotoxicity; can improve drug stability.[13][14] | Can be expensive; complex formation is specific to drug/cyclodextrin pair.[13] |
Detailed Experimental Protocols
Protocol 1: Co-solvent Method
This protocol is suitable for chemical assays or in vitro experiments where solvent tolerance has been established. Dimethyl sulfoxide (DMSO) is a common choice.
-
Stock Solution Preparation:
-
Weigh the required amount of this compound HCl powder.
-
Add pure DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution using a vortex mixer. Gentle warming (37°C) may be applied if necessary.
-
-
Working Solution Preparation:
-
Serially dilute the DMSO stock solution with your aqueous buffer (e.g., PBS, cell culture media).
-
Crucial Step: When diluting, add the stock solution to the buffer dropwise while vortexing vigorously. This rapid mixing helps prevent localized supersaturation and precipitation.
-
Ensure the final concentration of the co-solvent is low (typically ≤0.5% v/v) to minimize biological effects.[15]
-
-
Observation:
-
Visually inspect the final solution for any signs of precipitation (cloudiness, particulates) immediately after preparation and before use.
-
Protocol 2: Surfactant Method
This method is useful when co-solvents are not compatible with the experimental system. Non-ionic surfactants like Tween® 80 (Polysorbate 80) are commonly used.[9]
-
Surfactant-Containing Buffer Preparation:
-
Prepare your desired aqueous buffer (e.g., PBS pH 7.4).
-
Add Tween® 80 to the buffer to a final concentration of 0.1% to 1% (w/v).
-
Mix thoroughly until the surfactant is completely dissolved.
-
-
Dissolving this compound:
-
Directly weigh and add this compound HCl powder to the surfactant-containing buffer.
-
Use a vortex mixer and/or sonication bath to aid dissolution. The process may be slower than with co-solvents.
-
Note: The surfactant must be present at a concentration above its Critical Micelle Concentration (CMC) to form micelles and effectively solubilize the drug.[10][16]
-
Protocol 3: Cyclodextrin Method
Cyclodextrins are an excellent choice for increasing solubility with generally lower toxicity than co-solvents or surfactants, making them suitable for many cell-based assays.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with enhanced solubility.[9]
-
Cyclodextrin Solution Preparation:
-
Prepare a 1-10% (w/v) solution of HP-β-CD in your desired aqueous buffer.
-
Stir until the cyclodextrin powder is fully dissolved.
-
-
Complexation and Dissolution:
-
Add the this compound HCl powder directly to the HP-β-CD solution.
-
Stir the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Gentle heating (40-50°C) can sometimes accelerate complexation, but check the thermal stability of this compound first.
-
-
Final Preparation:
-
Once dissolved, the solution can be sterile-filtered (using a 0.22 µm filter) for use in cell culture.
-
Visualization of Workflows and Logic
Caption: Decision pathway for selecting a this compound solubilization method.
Caption: General experimental workflow for preparing a this compound solution.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that cause poor solubility?
This compound's poor aqueous solubility is primarily due to two factors:
-
High Lipophilicity: It has a high LogP value (a measure of fat-solubility vs. water-solubility) of approximately 3.5, indicating it preferentially dissolves in non-polar, lipid-like environments rather than water.[1][2]
-
Weak Base: It is a weakly basic compound with a predicted pKa around 13.14.[17] This means it is largely in its neutral, uncharged (and thus less water-soluble) form at physiological pH (around 7.4). Solubility increases significantly in acidic conditions where it becomes protonated (charged).[6][7]
| Property | Value | Implication for Solubility |
| Molecular Weight | ~334.4 g/mol | N/A |
| XLogP3 | ~3.5[1][2] | High lipophilicity, poor aqueous solubility. |
| Predicted pKa | ~13.14[17] | Weakly basic; solubility is highly pH-dependent. |
| Form | Free Base / HCl Salt | HCl salt is more soluble in aqueous media.[4] |
Q2: Can I use sonication to help dissolve this compound?
Yes, sonication is a useful physical method to increase the rate of dissolution by breaking down powder aggregates and increasing the interaction between the drug and the solvent. It can be used in conjunction with any of the chemical methods described above (co-solvents, surfactants, cyclodextrins). However, sonication alone will not increase the equilibrium solubility of the drug in a buffer where it is inherently insoluble.[5]
Q3: Are there other, more advanced techniques for solubility enhancement?
Yes, for formal drug development, several advanced methods are used, such as solid dispersions, nanosuspensions, and co-crystallization.[5][11][18] These techniques modify the physical state of the drug to improve its dissolution rate and solubility.[18] For most laboratory-scale in vitro experiments, the pH adjustment, co-solvent, surfactant, and cyclodextrin methods described here are the most practical and accessible.
Q4: How do I know if my chosen solubilizer will interfere with my experiment?
This is a critical consideration. You should always run a "vehicle control" in your experiment. This control should contain the same concentration of the solubilizing agent (e.g., 0.5% DMSO, 1% Tween® 80, or 5% HP-β-CD) in the buffer or medium but without this compound. This allows you to isolate the effect of the drug from any potential effects of the solubilizing agent itself.
References
- 1. This compound | C20H22N4O | CID 65695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. medkoo.com [medkoo.com]
- 4. medkoo.com [medkoo.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. wjbphs.com [wjbphs.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. ijpbr.in [ijpbr.in]
- 9. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 10. researchgate.net [researchgate.net]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. nbinno.com [nbinno.com]
- 15. Improving Tenoxicam Solubility and Bioavailability by Cosolvent System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound | 20170-20-1 [chemicalbook.com]
- 18. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Difenamizole Interference in Biochemical Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding potential interference of the non-steroidal anti-inflammatory drug (NSAID) difenamizole in common biochemical assays. Given the structural similarities of this compound to other pyrazolone compounds known to cause assay interference, this guide offers troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone group, which is structurally related to metamizole.[1][2][3] Its primary functions include analgesic and anti-inflammatory effects. This compound exhibits monoaminergic properties, notably the inhibition of monoamine oxidase (MAO) and the reuptake of dopamine.[1][2][3]
Q2: Why should I be concerned about this compound interfering with my biochemical assays?
This compound's pyrazolone chemical structure is similar to that of metamizole (also known as dipyrone), a compound well-documented to interfere with various biochemical assays, often leading to falsely decreased results.[4][5] This interference is particularly noted in enzymatic and colorimetric assays. Therefore, it is crucial to consider the potential for this compound to produce analogous erroneous results in your experiments.
Q3: Which types of assays are most likely to be affected by this compound?
Based on data from the structurally similar compound metamizole, assays that may be affected include:
-
Enzymatic Assays: Particularly those involving peroxidase-dependent reactions.
-
Colorimetric Assays: Where the final readout is based on a color change that can be quenched or otherwise altered.
-
Fluorometric Assays: The intrinsic properties of the compound could potentially quench or contribute to the fluorescent signal.
Q4: What is the suspected mechanism of interference?
The interference from pyrazolone compounds like metamizole is thought to stem from their chemical structure. For instance, in enzymatic creatinine assays, it is postulated that the dipyrone molecule interferes with the final reaction sequence due to its resemblance to 4-aminophenazone, a chromogen used in the assay.[1] Given this compound's similar core structure, it may act as a competitive or non-competitive inhibitor or as a reducing agent in redox-based assay systems.
Troubleshooting Guide
If you suspect this compound is interfering with your assay, consider the following troubleshooting steps.
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low or no signal in an enzymatic or colorimetric assay. | This compound may be inhibiting an enzyme in the assay cascade or quenching the colorimetric signal. | 1. Run a compound-only control: Add this compound to the assay buffer without the analyte of interest to see if it affects the background signal. 2. Perform a spike-and-recovery experiment: Add a known amount of your analyte to a sample with and without this compound to see if the recovery of the analyte is affected. 3. Use an alternative assay method: If possible, use an assay with a different detection principle (e.g., mass spectrometry-based) that is less susceptible to chemical interference. |
| Inconsistent or non-reproducible results. | This compound may be unstable under your assay conditions or may be precipitating out of solution. | 1. Check the solubility and stability of this compound in your assay buffer and at the working concentration. 2. Visually inspect your assay plates for any signs of precipitation. 3. Consider pre-incubating this compound with the assay components to assess for time-dependent effects. |
| High background signal. | This compound itself may be colored or fluorescent at the wavelengths used for detection. | 1. Measure the absorbance or fluorescence spectrum of this compound in your assay buffer to identify any overlap with your detection wavelengths. 2. Subtract the signal from a compound-only control from your experimental wells. |
Data on Interference by a Structurally Related Compound
Table 1: Clinically Significant Interference of Metamizole in Serum Biochemical Assays [4][5]
| Analyte | Type of Interference | Metamizole Concentration Causing Significant Interference |
| Cholesterol (CHOL) | Falsely Decreased | Not specified, but clinically significant |
| Creatinine (CREA) | Falsely Decreased | ≥ 0.31 g/L |
| High-Density Lipoprotein Cholesterol (HDL) | Falsely Decreased | Not specified, but clinically significant |
| Lactate (LAC) | Falsely Decreased | Not specified, but clinically significant |
| Lactate Dehydrogenase (LDH) | Falsely Decreased | Interference observed, but not deemed clinically significant |
| Triglycerides (TG) | Falsely Decreased | Not specified, but clinically significant |
| Uric Acid (UA) | Falsely Decreased | Not specified, but clinically significant |
Note: This data should be used as a cautionary guide. The extent of interference by this compound may vary.
Key Experimental Protocols
Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay
This protocol is relevant to one of this compound's known mechanisms of action. This fluorometric assay can be used to determine the inhibitory potential of this compound on MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 530/585 nm)
Procedure:
-
Prepare serial dilutions of this compound and the positive control inhibitors in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the assay buffer, this compound dilutions (or controls), and the MAO enzyme (MAO-A or MAO-B).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add the MAO substrate, HRP, and Amplex Red reagent mixture to all wells.
-
Immediately measure the fluorescence intensity at 5-minute intervals for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the this compound concentration to calculate the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general workflow for investigating potential assay interference.
Caption: this compound's effect on dopamine signaling.
Caption: this compound's anti-inflammatory action.
Caption: Troubleshooting workflow for assay interference.
References
- 1. Interference of metamizole in the measurement of serum creatinine concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interference of metamizol (dipyrone) on the determination of creatinine with the Kodak dry chemistry slide comparison with the enzymatic method from Boehringer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metamizole (dipyrone) as an interferent in biochemical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Difenamizole experiments
Welcome to the technical support center for Difenamizole experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and navigating the complexities of working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Troubleshooting Guide: Inconsistent Results in this compound Experiments
This guide addresses common issues that may lead to inconsistent or unexpected results in your this compound experiments.
| Issue/Question | Potential Cause | Recommended Solution |
| Variability in biological activity between experiments. | Compound Instability: this compound, like other pyrazolone derivatives, may be susceptible to degradation under certain conditions (e.g., pH, light, temperature). | Store this compound as a solid in a dry, dark place at -20°C for long-term storage or 0-4°C for short-term storage. Prepare fresh stock solutions in a suitable solvent like DMSO and use them promptly. Avoid repeated freeze-thaw cycles. |
| Inconsistent Solubilization: this compound free base is not soluble in water. Incomplete solubilization can lead to lower effective concentrations. | Ensure complete dissolution of this compound in a suitable organic solvent such as DMSO before preparing aqueous dilutions. The final DMSO concentration in the assay should be kept low (typically <0.5%) and consistent across all experiments, including controls. | |
| Lower than expected potency (high IC50 values) in enzyme inhibition assays (e.g., MAO, COX). | Suboptimal Enzyme or Substrate Concentration: The apparent inhibitory potency can be influenced by the concentrations of the enzyme and substrate used in the assay. | Determine the Michaelis-Menten constant (Km) for the substrate under your specific experimental conditions and use a substrate concentration at or below the Km value. Ensure the enzyme preparation is active by using a known potent inhibitor as a positive control. |
| Assay Interference: this compound or its solvent may interfere with the assay's detection system (e.g., fluorescence, absorbance). | Run control experiments to check for autofluorescence or absorbance of this compound at the wavelengths used for detection. Also, include a control with the compound and detection reagents in the absence of the enzyme to identify any direct interference. | |
| Unexpected or off-target effects in cell-based or in vivo studies. | Complex Pharmacology: this compound has a multifaceted mechanism of action, including NSAID activity and monoaminergic properties. Its effects can be influenced by the specific biological system and the expression levels of its various targets. | Carefully select your experimental model to be appropriate for the specific activity you are investigating. Consider the potential for interactions with other signaling pathways, such as those involving catecholamines and serotonin.[1] |
| Metabolism of this compound: In vivo, this compound may be metabolized into active or inactive compounds, leading to different effects than those observed in vitro. | If possible, analyze the metabolic stability of this compound in your experimental system. Consider that in vivo effects may be a composite of the parent compound and its metabolites. | |
| High background signal in fluorescence-based assays. | Autofluorescence of this compound: The compound itself may fluoresce at the excitation and emission wavelengths of the assay. | Measure the intrinsic fluorescence of this compound in the assay buffer without the enzyme or other reagents and subtract this from the experimental readings. |
| Contamination of Reagents: Reagents or buffers may be contaminated, leading to a high background signal. | Use high-purity, fresh reagents and ensure proper storage of all assay components. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound solid should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is ideal. Stock solutions, typically prepared in DMSO, should also be stored at -20°C for long-term use.
Q2: What is the best solvent for this compound?
Q3: What are the known mechanisms of action for this compound?
A3: this compound is a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolone group. Its mechanisms of action include:
-
Inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis.
-
Inhibition of monoamine oxidase (MAO), an enzyme that metabolizes monoamine neurotransmitters.
-
Inhibition of dopamine reuptake.
Q4: Are there any known interferences of this compound in common laboratory assays?
A4: While specific data for this compound is limited, related pyrazolone compounds like metamizole have been shown to interfere with certain biochemical assays, leading to falsely reduced results for analytes such as creatinine, cholesterol, and triglycerides. It is crucial to perform appropriate control experiments to rule out such interferences.
Q5: How does this compound's activity in vivo compare to in vitro results?
A5: The analgesic action of this compound in vivo appears to be mediated by complex interactions with catecholaminergic and serotonergic systems, which may not be fully recapitulated in simple in vitro enzyme assays.[1] For example, its analgesic effect in some animal models is potentiated by inhibitors of catecholamine synthesis.[1]
Quantitative Data Summary
Quantitative data for this compound is not extensively available in the public domain. The following table provides a summary of expected assay parameters based on the activity of related compounds. Researchers should determine these values experimentally for their specific assay conditions.
| Assay Type | Target | Parameter | Expected Range (based on related compounds) | Notes |
| Enzyme Inhibition | MAO-A | IC50 | 10 nM - 1 µM | Potency can vary depending on the substrate and assay conditions. |
| MAO-B | IC50 | 10 nM - 1 µM | ||
| COX-1 | IC50 | 0.1 µM - 10 µM | As an NSAID, this compound is expected to inhibit COX enzymes. | |
| COX-2 | IC50 | 0.1 µM - 10 µM | The selectivity for COX-1 vs. COX-2 is not well-documented. | |
| Transporter Inhibition | Dopamine Transporter (DAT) | Ki | 100 nM - 5 µM | |
| In Vivo Analgesia | Hot Plate Test | Effective Dose (p.o. in rats) | 100 - 400 mg/kg | Dose-dependent effects have been observed.[2] |
Experimental Protocols
Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potential of this compound on MAO-A and MAO-B activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or a fluorogenic substrate)
-
This compound
-
Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Methodology:
-
Prepare this compound Solutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in assay buffer to obtain a range of test concentrations.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Test wells: this compound at various concentrations.
-
Positive control wells: A known MAO-A or MAO-B inhibitor at its IC50 concentration.
-
Negative control wells: Assay buffer with the same final concentration of DMSO as the test wells.
-
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme to all wells except for the blank (no enzyme) controls.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow this compound to interact with the enzyme.
-
Reaction Initiation: Add the MAO substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the negative control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vivo Hot Plate Analgesia Assay in Rats
Objective: To evaluate the analgesic effect of this compound in a model of thermal pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose in water)
-
Positive control (e.g., morphine)
-
Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)
Methodology:
-
Acclimation: Acclimate the rats to the testing room and handling for at least 3 days prior to the experiment.
-
Baseline Measurement: Determine the baseline latency for each rat by placing it on the hot plate and measuring the time until it shows a pain response (e.g., licking a paw, jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer this compound (e.g., 100, 200, 400 mg/kg), vehicle, or the positive control orally (p.o.) or intraperitoneally (i.p.).
-
Post-treatment Measurements: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each rat back on the hot plate and measure the response latency.
-
Data Analysis: Calculate the percentage of the maximum possible effect (% MPE) for each animal at each time point using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the % MPE between the different treatment groups using appropriate statistical tests.
Visualizations
Caption: Potential signaling pathways affected by this compound.
References
Difenamizole Dosage Optimization: A Technical Support Center for Neuropharmacology Research
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing Difenamizole dosage for neuropharmacology studies. This compound, a nonsteroidal anti-inflammatory drug (NSAID) of the pyrazolone group, exhibits significant monoaminergic properties, including the inhibition of monoamine oxidase (MAO) and dopamine reuptake, making it a compound of interest for neurological research.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in the central nervous system?
A1: this compound's primary neuropharmacological effects stem from its monoaminergic properties. It acts as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like dopamine, serotonin, and norepinephrine.[1] Additionally, it has been shown to inhibit the reuptake of dopamine, further increasing its synaptic availability.[1][2]
Q2: What are the known neuropharmacological effects of this compound?
A2: Early studies have indicated that this compound possesses analgesic properties.[1] Its ability to modulate monoamine levels suggests potential antidepressant, anxiolytic, and other psychotropic effects. Research has shown its impact on conditioned avoidance responses in rats, indicating an influence on learning and memory processes.[3][4]
Q3: What is a recommended starting dose for in vivo studies with this compound?
A3: Published literature on this compound is limited, with most studies conducted in the 1970s and 1980s. One study in rats reported oral doses ranging from 100 mg/kg to 400 mg/kg for behavioral assessments.[5] However, it is crucial to perform a dose-response study for your specific animal model and experimental endpoint. Always start with a low dose and escalate to determine the optimal concentration that yields the desired effect with minimal adverse events.
Q4: How should I prepare this compound for administration?
A4: this compound is practically insoluble in water but freely soluble in dimethyl sulfoxide (DMSO), acetone, chloroform, and benzene.[2][6] For in vivo studies, a common approach for water-insoluble compounds is to first dissolve this compound in a minimal amount of DMSO and then create a suspension in a vehicle like corn oil or a solution with surfactants such as Tween® 80 or Cremophor® EL.[7] It is essential to keep the final DMSO concentration in your formulation as low as possible (typically below 5-10% for in vivo studies, and under 0.5% for in vitro assays) to avoid solvent-induced toxicity.[7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in solution upon dilution with aqueous buffer. | This compound is poorly soluble in aqueous solutions. The addition of an aqueous medium to a concentrated organic stock solution can cause the compound to "crash out." | 1. Optimize Solvent Concentration: Prepare intermediate dilutions of your concentrated stock in the organic solvent (e.g., DMSO) before adding to the aqueous buffer.[8]2. Use Surfactants: Incorporate a non-ionic surfactant like Tween® 80 or Pluronic® F-68 into your aqueous buffer to increase the apparent solubility.[7]3. pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer may improve solubility.[7]4. Sonication: Use a sonicator to help break up precipitate and aid in re-dissolving the compound.[8] |
| High variability in experimental results between animals. | This could be due to inconsistent drug administration, variable absorption, or individual differences in metabolism. | 1. Refine Administration Technique: Ensure consistent and accurate administration of the this compound formulation (e.g., for oral gavage, ensure the tube is correctly placed).2. Optimize Formulation: A more stable and homogenous formulation (e.g., a nanosuspension) can improve absorption consistency.[9]3. Increase Animal Numbers: A larger sample size can help to account for individual variability.4. Fasting: For oral administration, fasting the animals overnight can reduce variability in gastric emptying and absorption. |
| Observed adverse effects in animals (e.g., sedation, agitation). | The dose may be too high, or the vehicle itself could be causing toxicity. | 1. Conduct a Dose-Response Study: Determine the therapeutic window by testing a range of doses.2. Vehicle Control: Always include a vehicle-only control group to assess the effects of the formulation components.3. Reduce Vehicle Concentration: If using co-solvents like DMSO, ensure the final concentration is within the tolerated range for the animal model. |
| Lack of expected neuropharmacological effect. | The dose may be too low, the administration route may be inappropriate, or the compound may not be sufficiently bioavailable. | 1. Increase the Dose: If no adverse effects are observed, cautiously escalate the dose.2. Consider a Different Administration Route: Depending on the target, parenteral routes like intraperitoneal (IP) or subcutaneous (SC) injection may provide more direct and consistent systemic exposure compared to oral administration.3. Assess Bioavailability: If possible, conduct pharmacokinetic studies to measure plasma and brain concentrations of this compound to confirm exposure. |
Data Presentation
Table 1: Physicochemical and Toxicological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂N₄O | [6] |
| Molecular Weight | 334.41 g/mol | [6] |
| Appearance | White to pale yellow, odorless powder | [6] |
| Solubility | Practically insoluble in water; Freely soluble in acetone, chloroform, benzene; Soluble in DMSO | [2][6] |
| LD₅₀ in mice (mg/kg) | 103 (i.v.), 186 (i.p.), 525 (s.c.), 560 (oral) | [6] |
Table 2: Reported In Vivo Dosages of this compound in Rats
| Experimental Model | Dose Range (Oral) | Reference |
| Fixed-Ratio (FR-10) Schedule of Reinforcement | 200 - 400 mg/kg | [5] |
| Fixed-Ratio (FR-30) Schedule of Reinforcement | 100 - 400 mg/kg | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: In a sterile tube, dissolve the this compound in a minimal volume of 100% DMSO. Vortex until fully dissolved.
-
Addition of Surfactant (Optional but Recommended): Add a surfactant such as Tween® 80 to the DMSO solution (e.g., to a final concentration of 5-10% of the total volume).
-
Vehicle Addition: While vortexing, slowly add the vehicle (e.g., sterile saline or corn oil) to the desired final volume. Continuous mixing is crucial to prevent precipitation.
-
Final Formulation: The final formulation should be a homogenous suspension or solution. Ensure the final DMSO concentration is as low as possible and tolerated by the animal model.
Protocol 2: Assessment of Antidepressant-Like Effects using the Forced Swim Test (FST) in Mice
-
Apparatus: A transparent cylinder (20 cm height x 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., oral gavage) 30-60 minutes before the test.
-
Test Procedure:
-
Gently place each mouse into the cylinder of water.
-
Record the session for 6 minutes.
-
Analyze the last 4 minutes of the session, scoring the time spent immobile (making only minimal movements to keep the head above water).
-
-
Data Analysis: A significant reduction in immobility time in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.
Protocol 3: Measurement of Monoamine Oxidase (MAO) Activity in Brain Tissue
-
Tissue Preparation:
-
Euthanize the animal at the desired time point after this compound administration.
-
Rapidly dissect the brain region of interest (e.g., striatum, prefrontal cortex) on ice.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate buffer).
-
Centrifuge the homogenate to obtain the mitochondrial fraction, where MAO is located.
-
-
MAO Activity Assay:
-
Several commercial kits are available for measuring MAO activity, often based on the detection of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed reactions.[6][10]
-
The assay typically involves incubating the brain tissue homogenate with a substrate (e.g., p-tyramine for total MAO, or specific substrates for MAO-A and MAO-B) and a probe that reacts with H₂O₂ to produce a fluorescent or colorimetric signal.
-
The rate of signal increase is proportional to the MAO activity.
-
-
Data Analysis: Compare the MAO activity in brain tissue from this compound-treated animals to that of vehicle-treated controls. A decrease in activity would confirm MAO inhibition.
Mandatory Visualizations
Caption: this compound's dual mechanism of action on the dopaminergic synapse.
Caption: Workflow for assessing this compound's antidepressant-like effects using the FST.
Caption: A logical approach to troubleshooting common issues in this compound studies.
References
- 1. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Monoamine oxidase activity in fish brain tissue [protocols.io]
- 4. Effects of 1,3-diphenyl-5-(2-dimethylaminopropionamide)-pyrazole[this compound] on a conditioned avoidance response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effects of this compound on behavior maintained by schedule of positive reinforcement (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. abcam.cn [abcam.cn]
managing Difenamizole precipitation in stock solutions
Welcome to the technical support center for Difenamizole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective handling and use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a non-steroidal anti-inflammatory drug (NSAID) and analgesic belonging to the pyrazolone group.[1][2] It is a white to pale yellow, odorless powder.[3] Key properties are summarized in the table below.
Q2: In which solvents is this compound soluble?
This compound is practically insoluble in water but is freely soluble in organic solvents such as acetone, chloroform, and benzene.[3] For laboratory use, it is also soluble in Dimethyl Sulfoxide (DMSO).[1]
Q3: Why is my this compound stock solution precipitating?
Precipitation of this compound from a stock solution, particularly when diluted into an aqueous medium, is a common issue for poorly water-soluble compounds. This phenomenon, often termed "solvent-shifting" or "antisolvent precipitation," occurs when the compound, highly soluble in an organic solvent like DMSO, is rapidly introduced into an aqueous environment where its solubility is low.[4][5] This sudden change in solvent polarity causes the compound to "crash out" of the solution. Other contributing factors can include the stock solution concentration being too high, improper storage conditions, or interactions with components in the dilution medium.
Q4: How should I store this compound powder and stock solutions?
-
Powder: this compound powder should be stored in a dry, dark place. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[1][6]
-
Stock Solutions: this compound stock solutions, typically prepared in DMSO, should be stored at -20°C for long-term stability.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and promote precipitation.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your stock and working solutions.
Issue 1: this compound powder does not fully dissolve in the initial solvent.
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Solvent | Ensure you are using a recommended solvent like DMSO.[1] | This compound has poor aqueous solubility. |
| Insufficient Solvent Volume | Increase the solvent volume to prepare a lower concentration stock solution. | The amount of powder may exceed its solubility limit at the current volume. |
| Low Temperature | Gently warm the solution in a water bath (e.g., 37°C). | A moderate increase in temperature can enhance the dissolution of some compounds. Avoid excessive heat to prevent degradation. |
| Incomplete Dissolution | Use a vortex mixer for vigorous agitation or sonicate the solution for 5-10 minutes.[4] | Mechanical agitation can help break up powder clumps and facilitate dissolution. |
| Solvent Quality | Use high-purity, anhydrous (water-free) DMSO. | Water in the solvent can significantly reduce the solubility of hydrophobic compounds like this compound. |
Issue 2: Precipitation occurs immediately upon dilution of the DMSO stock solution into aqueous media (e.g., cell culture medium, PBS).
| Potential Cause | Troubleshooting Step | Rationale |
| Rapid Solvent Shift | Employ a stepwise dilution method. First, create an intermediate dilution by adding the DMSO stock to a small volume of pre-warmed (37°C) medium. Mix thoroughly before adding this to the final volume.[4] | This gradual change in solvent polarity can prevent the compound from crashing out of solution. |
| High Final Concentration | Ensure the final concentration of this compound in the aqueous medium is below its solubility limit. You may need to perform a solubility test to determine this limit. | Exceeding the aqueous solubility limit is a primary cause of precipitation. |
| High Final DMSO Concentration | Keep the final DMSO concentration in your experiment as low as possible (ideally ≤ 0.5%).[5] | High concentrations of DMSO can be toxic to cells and may also contribute to precipitation. |
Issue 3: The diluted working solution becomes cloudy or shows precipitation over time.
| Potential Cause | Troubleshooting Step | Rationale |
| Solution Instability | Prepare fresh dilutions of this compound immediately before each experiment. Avoid storing diluted aqueous solutions.[4] | This compound may not be stable in aqueous solutions for extended periods. |
| Supersaturation | The initial dilution may have created an unstable, supersaturated solution. Reduce the final concentration of this compound. | A supersaturated solution is thermodynamically unstable and will tend to precipitate over time. |
| Interaction with Media Components | If using a complex medium, test for precipitation in a simpler buffer (e.g., PBS) to identify potential interactions. | Components in cell culture media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C20H22N4O | [1][3] |
| Molecular Weight | 334.41 g/mol | [1][3] |
| Appearance | White to pale yellow, odorless powder | [3] |
| Melting Point | 123-128°C | [3] |
| CAS Number | 20170-20-1 (free base) | [1][3] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| Water | Practically Insoluble | [1][3] |
| DMSO | Soluble | [1] |
| Acetone | Freely Soluble | [3] |
| Chloroform | Freely Soluble | [3] |
| Benzene | Freely Soluble | [3] |
Table 3: Recommended Storage Conditions
| Form | Short-Term (Days to Weeks) | Long-Term (Months to Years) | Reference |
| Solid Powder | 0 - 4°C, dry and dark | -20°C, dry and dark | [1][6] |
| Stock Solution (in DMSO) | 0 - 4°C | -20°C (in single-use aliquots) | [1][6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Determine Desired Concentration: Decide on the desired stock solution concentration (e.g., 10 mM, 20 mM). Ensure this concentration is well above your final experimental concentrations to minimize the final DMSO percentage.
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a suitable container.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the this compound powder.
-
Dissolve: Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved. If dissolution is difficult, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes. Store the aliquots at -20°C.
Protocol 2: Determining the Aqueous Solubility of this compound
Objective: To estimate the maximum solubility of this compound in your experimental aqueous medium.
Materials:
-
Concentrated this compound stock solution in DMSO
-
Experimental aqueous medium (e.g., PBS, cell culture medium)
-
Sterile tubes
-
Spectrophotometer or nephelometer (optional, for quantitative measurement)
Methodology:
-
Prepare Serial Dilutions: Create a series of dilutions of your this compound DMSO stock solution into your aqueous medium. For example, prepare final concentrations ranging from 1 µM to 100 µM.
-
Equilibrate: Allow the dilutions to equilibrate at the experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation (cloudiness, visible particles).
-
Determine Solubility Limit: The highest concentration that remains clear is an estimate of the kinetic solubility of this compound in that specific medium. For more precise measurements, the turbidity of the solutions can be measured using a spectrophotometer or nephelometer.
-
Select Working Concentrations: For your experiments, use this compound concentrations that are safely below the determined solubility limit to avoid precipitation.
Visualizations
Caption: A workflow for troubleshooting this compound precipitation.
References
potential off-target effects of Difenamizole in cell culture
This guide provides researchers, scientists, and drug development professionals with information on the potential off-target effects of Difenamizole in cell culture experiments. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nonsteroidal anti-inflammatory drug (NSAID) and analgesic belonging to the pyrazolone group.[1][2] Its primary, or "on-target," mechanism involves the modulation of monoaminergic systems. Specifically, it is known to inhibit monoamine oxidase (MAO) and the reuptake of dopamine.[1][3][4] This leads to an increase in the levels of certain neurotransmitters in the brain, which is linked to its analgesic effects.[5][6]
Q2: Are there known off-target effects of this compound in cell culture?
A2: Currently, there is a lack of publicly available data specifically detailing the broad off-target profile of this compound in cell culture systems. Most research has focused on its on-target neurochemical and analgesic properties in vivo.[3][5] Off-target effects are interactions with cellular components other than its intended primary targets (MAO and dopamine transporter). These interactions can lead to unexpected experimental results.
Q3: What are potential, unconfirmed off-target effects to consider?
A3: While specific data is limited, researchers should be aware of potential off-target activities based on this compound's chemical class and primary functions. These are hypothetical and require experimental validation:
-
Cyclooxygenase (COX) Inhibition: As an NSAID, this compound may have some activity against COX-1 and/or COX-2 enzymes, which are common off-targets for this class of drugs.
-
Kinase Activity: Small molecules can often interact with the ATP-binding pocket of various protein kinases.
-
GPCR Interaction: Due to its monoaminergic effects, interaction with other G-protein coupled receptors (GPCRs) like adrenergic or serotonergic receptors is plausible.
-
Ion Channel Modulation: Effects on neuronal ion channels cannot be ruled out.
Q4: How can I distinguish between on-target and off-target effects in my experiment?
A4: Distinguishing between on-target and off-target effects is a critical step in drug research. Key strategies include:
-
Use of Controls: Employ a structurally related but inactive compound as a negative control.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target (e.g., MAO). If the observed effect persists, it is likely off-target.
-
Rescue Experiments: If a downstream effect is observed, try to "rescue" it by adding back a product of the inhibited pathway.
-
Dose-Response Analysis: Correlate the concentration of this compound required to see a cellular effect with its known IC50 for the primary target. A significant discrepancy may suggest an off-target mechanism.
Troubleshooting Guide
This section addresses specific issues that may arise during cell culture experiments with this compound.
Issue 1: Unexpected Cell Death or High Cytotoxicity
-
Question: I am observing significant cytotoxicity in my cell culture at concentrations that should be specific for MAO inhibition. What could be the cause?
-
Answer: This is a common indication of an off-target effect. This compound is reported to be moderately toxic at high concentrations.[7] The observed cytotoxicity could be due to the inhibition of essential kinases, disruption of mitochondrial function, or other off-target interactions unrelated to MAO.
-
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the precise concentration at which cell death occurs (e.g., using an MTS or LDH release assay).
-
Run a Kinase Profile Screen: Use a commercial service to screen this compound against a panel of kinases to identify potential off-target kinase inhibitors.
-
Assess Mitochondrial Health: Use assays like JC-1 or MitoTracker to see if this compound is affecting mitochondrial membrane potential.
-
-
Issue 2: Phenotype Does Not Match Known Target Pathway
-
Question: My experiments with this compound are showing changes in cell morphology and adhesion, which is not a known downstream effect of MAO or dopamine transporter inhibition. How can I investigate this?
-
Answer: This suggests that this compound may be interacting with a signaling pathway that controls the cytoskeleton or cell adhesion. Common culprits for such effects are kinases like ROCK or FAK, or modulation of Rho family GTPases.
-
Troubleshooting Steps:
-
Investigate Key Signaling Pathways: Use western blotting to check the phosphorylation status of key proteins in pathways related to cell morphology and adhesion (e.g., FAK, Src, Paxillin, RhoA).
-
Phenotypic Screening: Use high-content imaging to quantify the morphological changes and screen for potential rescue agents.
-
Review Literature for Similar Compounds: Investigate if other pyrazolone-based compounds are known to affect these pathways.
-
-
Data Presentation: Hypothetical Off-Target Profile
The following tables represent hypothetical data to illustrate how a researcher might summarize their findings from an off-target screening campaign for this compound. This is not real data.
Table 1: Hypothetical Kinase Selectivity Profile for this compound (at 10 µM)
| Kinase Target | % Inhibition | Potential Implication |
| MAO-A (On-Target) | 92% | Expected Activity |
| Dopamine Transporter (On-Target) | 85% | Expected Activity |
| SRC (Off-Target) | 65% | Cell adhesion, migration |
| LCK (Off-Target) | 58% | T-cell signaling |
| GSK3β (Off-Target) | 45% | Multiple signaling pathways |
| EGFR (Off-Target) | 12% | Likely not significant |
| PKA (Off-Target) | 8% | Likely not significant |
Table 2: Hypothetical IC50 Values for this compound
| Target | IC50 (nM) | Target Type |
| MAO-A | 75 | On-Target |
| Dopamine Transporter | 150 | On-Target |
| SRC | 2,500 | Off-Target |
| LCK | 4,800 | Off-Target |
| GSK3β | >10,000 | Off-Target |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Read the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-SRC, total SRC) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Workflow for identifying potential off-target effects.
Caption: On-target vs. a hypothetical off-target signaling pathway.
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound HCl | CymitQuimica [cymitquimica.com]
- 5. [Relationship between biogenic amines and analgesic action of this compound in heat induced reflexes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 7. This compound | 20170-20-1 [chemicalbook.com]
Technical Support Center: Minimizing Variability in Difenamizole Animal Studies
Welcome, Researchers, Scientists, and Drug Development Professionals.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing variability in animal studies involving Difenamizole. By ensuring robust and reproducible experimental outcomes, we aim to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone group, closely related to metamizole.[[“]][2] It functions as an analgesic and exhibits monoaminergic properties.[[“]] Its mechanism of action is believed to involve the inhibition of monoamine oxidase (MAO), which increases the levels of neurotransmitters like dopamine, and the inhibition of dopamine reuptake.[[“]]
Q2: What are the most common sources of variability in animal studies with compounds like this compound?
A2: Variability in animal studies can stem from three primary sources:
-
Biological Factors: Inherent differences in animal genetics, age, sex, health status, and gut microbiome can lead to varied responses.
-
Environmental Conditions: Fluctuations in temperature, humidity, light-dark cycles, noise levels, and caging can significantly impact animal physiology and behavior.
-
Experimental Procedures: Inconsistencies in animal handling, dosing techniques, timing of interventions, and endpoint measurements are major contributors to variability.[3][4][5][6]
Q3: How can I proactively minimize variability in my this compound experiments?
A3: A well-structured experimental design is critical. Key strategies include:
-
Randomization: Randomly assign animals to treatment and control groups to mitigate selection bias.
-
Blinding: Whenever possible, the researcher administering the substance and assessing the outcomes should be unaware of the treatment allocation to prevent observer bias.
-
Power Analysis: Conduct a power analysis to determine the appropriate sample size needed to detect a statistically significant effect, avoiding underpowered studies.
-
Control Groups: Always include appropriate control groups (e.g., vehicle control, positive control) to validate the observed effects of this compound.[3]
Troubleshooting Guides
Issue 1: High Variability in Analgesic Efficacy (e.g., Writhing Test, Hot Plate Test)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | - Ensure accurate calculation of dose based on the most recent animal body weights.- Use calibrated equipment for dose preparation and administration.- Standardize the route and technique of administration (e.g., intraperitoneal, oral gavage) across all animals. |
| Animal Stress | - Acclimatize animals to the laboratory environment and handling procedures for at least one week prior to the experiment.- Handle animals gently and consistently.- Perform experiments at the same time of day to account for circadian rhythms.[4][5] |
| Subjective Scoring | - For behavioral tests like the writhing test, ensure clear and objective criteria for scoring are established and consistently applied.- If possible, have two independent and blinded observers score the behavior and assess inter-rater reliability. |
Issue 2: Inconsistent Pharmacokinetic (PK) Data
| Potential Cause | Troubleshooting Steps |
| Variability in Absorption | - For oral administration, ensure consistent fasting or feeding schedules, as food can affect drug absorption.- Standardize the vehicle used for drug formulation and ensure its homogeneity. |
| Differences in Metabolism | - Use animals from a single, reputable supplier with a consistent genetic background.- Ensure animals are of a similar age and sex, as these factors influence drug metabolism. |
| Sample Collection and Processing | - Adhere to a strict and consistent blood sampling schedule.- Process and store blood samples uniformly to prevent degradation of the analyte. |
Quantitative Data Summary
Disclaimer: Specific pharmacokinetic and pharmacodynamic data for this compound are limited in publicly available literature. The following tables provide data for the closely related compound, Metamizole , which can serve as a reference point. Researchers should conduct pilot studies to determine the optimal parameters for this compound in their specific model.
Table 1: Metamizole Pharmacokinetic Parameters in Rodents (as a proxy for this compound)
| Species | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (h) |
| Rat | Oral | 50 | ~23 | ~2 | - |
| Rat | Intravenous | 50 | - | - | - |
| Mouse | Oral | 400 (in feed) | - | - | - |
Table 2: Recommended Dosing of Metamizole in Different Animal Models (as a proxy for this compound)
| Animal Model | Route of Administration | Dose Range (mg/kg) | Frequency |
| Mouse (Pain Model) | Oral (in drinking water) | 3 g/L | Continuous |
| Rat (Post-operative Pain) | Intraperitoneal | 10 | - |
| Dog (Post-operative Pain) | Intravenous | 15 - 35 | Every 8 hours |
| Cat (Post-operative Pain) | Intravenous/Intramuscular/Oral | 25 | - |
Experimental Protocols
Protocol 1: Acetic Acid-Induced Writhing Test in Mice for Analgesic Activity
Objective: To assess the peripheral analgesic effect of this compound by quantifying the reduction in acetic acid-induced writhing responses.[7][8][9][10][11]
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline with 0.5% Tween 80)
-
0.6% Acetic Acid solution
-
Male Swiss albino mice (20-25 g)
-
Syringes and needles for administration
-
Observation chambers
Procedure:
-
Acclimatization: Acclimatize mice to the housing and experimental conditions for at least one week.
-
Grouping: Randomly divide mice into groups (n=6-10 per group): Vehicle control, Positive control (e.g., Aspirin 100 mg/kg), and this compound treatment groups (various doses).
-
Administration: Administer this compound or the respective control substances intraperitoneally (i.p.) or orally (p.o.).
-
Induction of Writhing: 30 minutes (for i.p.) or 60 minutes (for p.o.) after treatment, administer 0.6% acetic acid (10 mL/kg) i.p. to each mouse.
-
Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (a wave of constriction of the abdominal muscles followed by stretching of the hind limbs) for a continuous 10-minute period.[7]
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition of writhing is calculated as: [(Mean writhes in control - Mean writhes in treated group) / Mean writhes in control] x 100.
Protocol 2: Hot Plate Test in Rats for Central Analgesic Activity
Objective: To evaluate the central analgesic effect of this compound by measuring the latency of response to a thermal stimulus.[12][13][14][15]
Materials:
-
This compound
-
Vehicle
-
Hot plate apparatus with temperature control
-
Male Wistar rats (180-220 g)
Procedure:
-
Acclimatization: Acclimatize rats to the laboratory for at least 3 days before the experiment.
-
Baseline Latency: Set the hot plate temperature to 55 ± 0.5°C. Place each rat on the hot plate and record the time (in seconds) until it exhibits a nociceptive response (licking of the hind paw or jumping). This is the baseline latency. A cut-off time of 30-60 seconds is used to prevent tissue damage.
-
Grouping and Administration: Randomly assign rats to control and treatment groups. Administer this compound or vehicle.
-
Post-Treatment Latency: At various time points after administration (e.g., 30, 60, 90, 120 minutes), place each rat back on the hot plate and measure the response latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies for each group. An increase in latency indicates an analgesic effect.
Visualizations
Caption: this compound's dual mechanism of action.
Caption: General experimental workflow for this compound studies.
Caption: Logical workflow for troubleshooting study variability.
References
- 1. consensus.app [consensus.app]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental design: Top four strategies for reproducible mouse research [jax.org]
- 4. How to Control Behavioral Studies for Rodents—Don’t Project Human Thoughts onto Them | eNeuro [eneuro.org]
- 5. How to Control Behavioral Studies for Rodents—Don’t Project Human Thoughts onto Them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajpp.in [ajpp.in]
- 10. youtube.com [youtube.com]
- 11. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 12. [Relationship between biogenic amines and analgesic action of this compound in heat induced reflexes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. dol.inf.br [dol.inf.br]
- 15. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Analgesic Efficacy of Difenamizole and Metamizole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difenamizole and metamizole are both non-opioid analgesics belonging to the pyrazolone class of drugs. While metamizole (also known as dipyrone) is widely used in many parts of the world for its potent analgesic, antipyretic, and spasmolytic properties, this compound is a less common compound with a more complex, monoaminergic mechanism of action.[1][2][3] This guide provides a comparative overview of their analgesic efficacy, drawing upon available preclinical and clinical data to highlight their distinct pharmacological profiles.
Comparative Efficacy: A Look at the Preclinical Data
Table 1: Comparative Analgesic Effects in Preclinical Models
| Compound | Animal Model | Test | Observation |
| This compound | Mice | Hot Plate Test | Analgesic action was antagonized by 5-hydroxytryptophan (5-HTP) and L-dopa, and potentiated by α-methyl-p-tyrosine (α-MT).[4] |
| Rats | Hot Water Induced Tail Withdrawal Reflex | Analgesic effect was not significantly modified by monoamine-related drugs.[4] | |
| Aminopyrine | Mice | Hot Plate Test | Analgesic action was not significantly modified by 5-HTP, pCPA, L-dopa, or α-MT.[4] |
| Morphine | Mice | Hot Plate Test | Analgesic action was potentiated by 5-HTP and L-dopa, and antagonized by p-chlorophenylalanine (pCPA), α-MT, and reserpine.[4] |
| Rats | Hot Water Induced Tail Withdrawal Reflex | Analgesic effect was antagonized by 5-HTP.[4] |
Experimental Protocols
Hot Plate Test in Mice
The hot plate test is a widely used method to assess the analgesic efficacy of drugs against thermal stimuli. The following protocol was adapted from the described preclinical studies.[4]
Objective: To evaluate the central analgesic activity of a compound by measuring the reaction time of the animal to a heated surface.
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.
Procedure:
-
Mice are individually placed on the heated surface of the hot plate.
-
The latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.
-
A cut-off time (typically 30-60 seconds) is established to prevent tissue damage.
-
Baseline latencies are determined for each animal before drug administration.
-
Animals are then treated with the test compound (this compound, aminopyrine), a standard analgesic (morphine), or a vehicle control.
-
The latency to the nociceptive response is measured at predetermined time intervals after drug administration (e.g., 30, 60, 90, 120 minutes).
-
The percentage of the maximum possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Hot Water Induced Tail Withdrawal Reflex in Rats
This test measures the spinal reflex to a thermal stimulus and is used to assess the analgesic properties of drugs.[4]
Objective: To determine the analgesic effect of a compound by measuring the latency of tail withdrawal from hot water.
Apparatus: A water bath maintained at a constant temperature of 55 ± 0.5°C.
Procedure:
-
The distal portion (approximately 5 cm) of the rat's tail is immersed in the hot water.
-
The time taken for the rat to withdraw its tail from the water is recorded as the reaction time.
-
A cut-off time of 15 seconds is typically used to avoid tissue damage.
-
A baseline reaction time is established for each rat before the administration of any substance.
-
Following the administration of the test compound, standard, or vehicle, the tail withdrawal latency is measured at various time intervals.
-
An increase in the reaction time compared to the baseline indicates an analgesic effect.
Mechanisms of Action: Divergent Pathways
The analgesic effects of this compound and metamizole are mediated by distinct and complex signaling pathways.
This compound: A Monoaminergic Modulator
This compound's analgesic properties appear to be linked to its influence on monoaminergic systems.[1][2] It has been shown to inhibit monoamine oxidase and the reuptake of dopamine.[1] The preclinical data suggests that its analgesic effect in the hot plate test is mediated by catecholamines and 5-hydroxytryptamine (serotonin).[4]
Caption: Proposed monoaminergic pathway for this compound's analgesic action.
Metamizole: A Multifaceted Approach
Metamizole's mechanism of action is more complex and not yet fully elucidated. It is considered a prodrug that is hydrolyzed to its active metabolites, 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA).[5] Its analgesic effects are believed to involve multiple pathways:
-
Inhibition of Cyclooxygenase (COX): Metamizole and its metabolites are thought to inhibit COX enzymes, particularly COX-3, in the central nervous system, thereby reducing prostaglandin synthesis.[6][7]
-
Activation of Endocannabinoid System: The active metabolites of metamizole can be converted to cannabinoid receptor agonists, contributing to its analgesic effects.[4]
-
Involvement of the Opioidergic System: There is evidence to suggest that metamizole may also activate endogenous opioid pathways.[7][8]
Caption: Multifactorial mechanism of action for metamizole.
Conclusion
This compound and metamizole, while both pyrazolone derivatives, exhibit distinct pharmacological profiles. Metamizole's analgesic efficacy is well-documented in clinical practice and is attributed to a multi-target mechanism involving COX inhibition and modulation of the endocannabinoid and opioidergic systems. In contrast, this compound's analgesic action, based on limited preclinical data, appears to be primarily driven by its interaction with monoaminergic pathways.
The lack of direct comparative studies makes it challenging to definitively state the relative analgesic efficacy of these two compounds. The available evidence suggests that their different mechanisms of action could translate to varying effectiveness in different pain modalities. Further research, including head-to-head clinical trials, is necessary to fully elucidate the comparative analgesic efficacy and safety profiles of this compound and metamizole. This would provide valuable information for clinicians and researchers in selecting appropriate analgesic therapies and for guiding future drug development efforts in the field of non-opioid pain management.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characteristics of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. [Relationship between biogenic amines and analgesic action of this compound in heat induced reflexes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Difenamizole and Other Pyrazolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of Difenamizole and other notable pyrazolone derivatives. The information is compiled from preclinical and clinical findings to assist in research and drug development.
Executive Summary
Pyrazolone derivatives are a class of non-steroidal anti-inflammatory drugs (NSAIDs) with a long history of use for their analgesic, anti-inflammatory, and antipyretic properties. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory cascade. This compound, a pyrazolone derivative related to metamizole, is distinguished by its additional monoaminergic properties, including the inhibition of monoamine oxidase (MAO). This dual mechanism suggests a complex pharmacological profile.
Data Presentation: Efficacy and Cyclooxygenase Inhibition
The following tables summarize available quantitative data for several pyrazolone derivatives. It is important to note the absence of specific IC50 and ED50 values for this compound in the reviewed literature, reflecting a gap in direct comparative studies.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition of Pyrazolone Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Metamizole (Dipyrone) | ~486-1730 (in intact cells) | ~12-21 (in intact cells) | ~23-144 | [1] |
| Propyphenazone | No inhibition (up to 160 µM) | 0.97 ± 0.04 | Highly Selective for COX-2 | [2][3] |
| Aminophenazone | Potent COX-3 inhibitor | Potent COX-3 inhibitor | Selective for COX-3 | [4] |
| Phenazone (Antipyrine) | Potent COX-3 inhibitor | Potent COX-3 inhibitor | Selective for COX-3 | [4] |
| Celecoxib (Reference) | 15 | 0.04 | 375 |
Note: IC50 values can vary depending on the assay conditions. The data presented is a synthesis of available information.
Table 2: In Vivo Analgesic and Anti-inflammatory Potency of Pyrazolone Derivatives
| Compound | Analgesic Potency (Writhing Test, ED50) | Anti-inflammatory Potency (Carrageenan Paw Edema, ED50) | Notes | Reference |
| This compound | Data not available | Data not available | Qualitatively described as having lower activity than other pyrazolones.[1] | |
| Aminophenazone | Higher than Propyphenazone | Higher than Propyphenazone | Descending order of potency: Ibuprofen > Aminophenazone > Propyphenazone.[1] | [1][5] |
| Propyphenazone | Lower than Aminophenazone | Lower than Propyphenazone | Analgesic potency is approximately twice that of aspirin on a per milligram basis. | [1] |
| Phenazone (Antipyrine) | Data not available | Data not available | One of the earliest synthetic analgesics and antipyretics.[1] |
Mechanism of Action: Signaling Pathways
The anti-inflammatory and analgesic effects of pyrazolone derivatives are primarily mediated through the inhibition of the arachidonic acid cascade. This compound, however, possesses a dual mechanism of action.
Cyclooxygenase (COX) Inhibition Pathway
The primary mechanism for the anti-inflammatory effects of pyrazolones is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins, key mediators of pain, inflammation, and fever.[1] Some pyrazolones show selectivity for COX-2, the isoform induced during inflammation, which is thought to reduce gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.[1]
Caption: General signaling pathway of pyrazolone derivatives via COX inhibition.
Monoaminergic Pathway Modulation by this compound
This compound also exhibits monoaminergic properties, including the inhibition of monoamine oxidase (MAO). MAO is an enzyme responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine. By inhibiting MAO, this compound can increase the levels of these monoamines in the synaptic cleft, which can contribute to its analgesic effects by modulating descending pain pathways.
Caption: this compound's modulation of the monoaminergic pathway via MAO inhibition.
Experimental Protocols
Standardized methods are crucial for the comparative analysis of analgesic and anti-inflammatory agents.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This method assesses the peripheral analgesic activity of a compound.
-
Animal Model: Male albino mice (20-25g).
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
Test compounds are administered, typically orally (p.o.) or intraperitoneally (i.p.), at various doses.
-
A standard drug, such as aspirin or indomethacin, is used for comparison.
-
After a set pre-treatment time (e.g., 30-60 minutes), a writhing-inducing agent, such as 0.6-1% v/v acetic acid, is administered intraperitoneally.
-
The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 10-20 minutes).
-
-
Endpoint: The percentage of protection against writhing is calculated by comparing the number of writhes in the test groups to the control group.
Caption: Experimental workflow for the acetic acid-induced writhing test.
Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
This is a widely used model for evaluating acute inflammation.
-
Animal Model: Male albino rats (150-200g).
-
Procedure:
-
The initial paw volume of the rats is measured using a plethysmometer.
-
The test compounds or a standard drug (e.g., indomethacin) are administered orally.
-
After a specific time (e.g., 1 hour), a 1% w/v solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Endpoint: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the test groups to the control group.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Conclusion
This compound is a pyrazolone derivative with a potentially unique dual mechanism of action, targeting both the cyclooxygenase and monoaminergic pathways. While a direct quantitative comparison of its efficacy is hampered by the lack of publicly available data, its structural relationship to metamizole and its known monoaminergic properties suggest a complex pharmacological profile that warrants further investigation. The comparative data on other pyrazolones highlight the therapeutic potential and the chemical diversity within this class of compounds. The provided experimental protocols offer a standardized framework for the future evaluation of this compound and novel pyrazolone derivatives to elucidate their potency and selectivity as analgesic and anti-inflammatory agents.
References
Validating the Anti-inflammatory Effects of Difenamizole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Anti-inflammatory Activity
A thorough assessment of an NSAID's anti-inflammatory profile involves both in vitro and in vivo studies. Key parameters include the inhibition of cyclooxygenase (COX) enzymes and the reduction of inflammation in animal models.
In Vitro Cyclooxygenase (COX) Inhibition
The primary mechanism of action for most NSAIDs is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. The relative inhibition of these isoforms (selectivity) is a critical factor in the safety and efficacy profile of an NSAID. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50).
Table 1: Comparative In Vitro COX Inhibition of Selected NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Difenamizole | Data not available | Data not available | Data not available |
| Celecoxib | >100 | 0.04 | >2500 |
| Diclofenac | 0.5 | 0.05 | 10 |
| Indomethacin | 0.1 | 1.2 | 0.08 |
Note: Lower IC50 values indicate greater potency. A higher selectivity index indicates greater selectivity for COX-2.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a widely accepted acute inflammation model to evaluate the in vivo efficacy of anti-inflammatory agents. The percentage of edema inhibition is a key endpoint in this assay.
Table 2: Comparative In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) |
| This compound | Data not available | Data not available |
| Indomethacin | 10 | ~50-70% |
| Diclofenac | 5 | ~40-60% |
Experimental Protocols
To enable a direct comparison of this compound's anti-inflammatory properties, the following standardized experimental protocols are recommended.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the IC50 values of this compound for COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (this compound) and reference compounds (e.g., Celecoxib, Diclofenac)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection
-
96-well plates and plate reader
Procedure:
-
Prepare serial dilutions of this compound and reference compounds.
-
In a 96-well plate, add the COX-1 or COX-2 enzyme, assay buffer with cofactors, and the test/reference compound at various concentrations.
-
Incubate the plate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a further period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the concentration of PGE2 produced using an EIA kit.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of this compound in an acute inflammation model.
Materials:
-
Wistar rats or Swiss albino mice
-
This compound and reference drug (e.g., Indomethacin)
-
Carrageenan (1% w/v in sterile saline)
-
Pletysmometer or digital calipers
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: vehicle control, reference drug, and this compound-treated groups (at least 3 doses).
-
Administer the vehicle, reference drug, or this compound orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of paw edema and the percentage of inhibition of edema for each group using the following formulas:
-
% Edema = [(Paw volume at time t - Paw volume at time 0) / Paw volume at time 0] x 100
-
% Inhibition = [(% Edema of control group - % Edema of treated group) / % Edema of control group] x 100
-
Visualizing the Mechanisms and Workflows
To further clarify the underlying pathways and experimental processes, the following diagrams are provided.
Caption: The Cyclooxygenase (COX) signaling pathway and points of inhibition by NSAIDs.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Caption: Logical framework for the comparative evaluation of this compound's anti-inflammatory effects.
Difenamizole's Effect on Morphine-Induced Analgesia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of difenamizole and its potential interaction with morphine-induced analgesia. Due to a lack of direct quantitative studies on their combined effects, this document summarizes their individual pharmacological profiles, explores potential mechanisms of interaction based on available literature, and details the standard experimental protocols required to generate definitive comparative data.
Pharmacological Profiles and Interaction Potential
This compound is a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolone group, structurally related to metamizole (dipyrone).[1][2] Its mechanism of action includes the inhibition of monoamine oxidase (MAO), which leads to an increase in the levels of monoaminergic neurotransmitters.[1] Morphine, a potent opioid agonist, elicits analgesia primarily through the activation of μ-opioid receptors in the central nervous system, leading to hyperpolarization of neurons and a reduction in nociceptive signal transmission.[3][4]
While direct experimental data on the co-administration of this compound and morphine is scarce, studies on related compounds and their individual interactions with the monoaminergic system provide a basis for postulating potential effects.
A study investigating the analgesic action of this compound and morphine suggested that both may be mediated by catecholamines and 5-hydroxytryptamine (serotonin) in the hot plate test in mice.[5] However, this study also revealed a complex relationship: L-dopa and 5-hydroxytryptophan (5-HTP), which potentiate morphine's analgesic effect, were found to antagonize the analgesic action of this compound.[5] Conversely, α-methyl-p-tyrosine (α-MT), which can antagonize morphine's effect, potentiated the analgesia of this compound.[5] This suggests that a simple synergistic or additive effect cannot be assumed and that the interaction is likely complex and dependent on the specific balance of monoaminergic activity.
Research on dipyrone, a structurally similar compound, has shown that it potentiates the analgesic effect of morphine.[6][7] The mechanism for this potentiation is thought to involve endogenous opioids and the nitric oxide-cyclic GMP pathway at a peripheral level.[8] Whether this compound shares this mechanism of potentiation with morphine remains to be experimentally verified.
The following table summarizes the key pharmacological characteristics of this compound and morphine relevant to their potential analgesic interaction.
| Feature | This compound | Morphine |
| Drug Class | Non-Steroidal Anti-Inflammatory Drug (NSAID), Pyrazolone derivative | Opioid Agonist |
| Primary Mechanism of Action | Inhibition of Monoamine Oxidase (MAO)[1] | Activation of μ-opioid receptors[3][4] |
| Effect on Monoamines | Increases levels of catecholamines and serotonin[1] | Analgesic effect can be modulated by monoaminergic systems[5] |
| Known Analgesic Synergies | Potentiated by α-methyl-p-tyrosine[5] | Potentiated by L-dopa and 5-HTP[5] |
| Known Analgesic Antagonisms | Antagonized by L-dopa and 5-HTP[5] | Antagonized by p-Chlorophenylalanine, α-methyl-p-tyrosine, and reserpine[5] |
| Interaction with Related Compounds | Dipyrone (metamizole) potentiates morphine analgesia[6][7] | See Dipyrone entry |
Signaling Pathways
The signaling pathways of morphine-induced analgesia and the potential modulatory role of this compound through its action on the monoaminergic system are depicted below.
Caption: Morphine and this compound Signaling Pathways.
Experimental Protocols
To quantitatively assess the effect of this compound on morphine-induced analgesia, standardized preclinical pain models are required. The following are detailed methodologies for two of the most common tests.
Hot Plate Test
The hot plate test is used to evaluate the analgesic effects of drugs against thermally-induced pain.[1][9]
Apparatus:
-
A hot plate apparatus with a surface that can be maintained at a constant temperature (e.g., 52-55°C).
-
A transparent cylinder to confine the animal to the heated surface.
-
A stopwatch for recording latencies.
Procedure:
-
Acclimation: Acclimate the animals (typically mice) to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Latency: Place each animal individually on the hot plate and start the stopwatch. Record the latency (in seconds) for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Drug Administration: Administer morphine, this compound, a combination of both, or a vehicle control via the appropriate route (e.g., intraperitoneal, oral).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the reaction latency.
-
Data Analysis: The analgesic effect is typically expressed as the increase in latency time compared to baseline or as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Tail-Flick Test
The tail-flick test measures the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus.[10][11][12]
Apparatus:
-
A tail-flick analgesiometer that focuses a beam of high-intensity light onto the animal's tail.
-
An automated timer that starts with the light beam and stops when the tail is withdrawn.
-
Animal restrainers.
Procedure:
-
Acclimation: Acclimate the animals (typically rats) to the restrainers and the testing environment.
-
Baseline Latency: Place the animal in the restrainer and position its tail over the light source. Activate the light beam and record the time it takes for the animal to flick its tail away from the heat. A cut-off time is pre-set to avoid tissue damage.
-
Drug Administration: Administer the test compounds or vehicle as described for the hot plate test.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.
-
Data Analysis: The analgesic effect is quantified by the increase in tail-flick latency or calculated as %MPE.
The following diagram illustrates a typical experimental workflow for evaluating the analgesic interaction between this compound and morphine.
Caption: Experimental Workflow for Analgesic Interaction Study.
Logical Relationship and Conclusion
The potential interaction between this compound and morphine is complex and not straightforward to predict without direct experimental evidence. The diagram below illustrates the logical considerations based on current knowledge.
References
- 1. Hot plate test - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. painphysicianjournal.com [painphysicianjournal.com]
- 4. The Mechanisms Involved in Morphine Addiction: An Overview [mdpi.com]
- 5. [Relationship between biogenic amines and analgesic action of this compound in heat induced reflexes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endogenous opioids are involved in morphine and dipyrone analgesic potentiation in the tail flick test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dipyrone potentiates morphine-induced antinociception in dipyrone-treated and morphine-tolerant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence for a peripheral mechanism of action for the potentiation of the antinociceptive effect of morphine by dipyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Tail flick test - Wikipedia [en.wikipedia.org]
- 11. Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Comparative Analysis of Difenamizole's Cross-Reactivity Profile with Other Non-Steroidal Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity potential of Difenamizole with other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). Cross-reactivity among NSAIDs is a significant concern in clinical practice, often leading to adverse drug reactions in susceptible individuals. Understanding the pharmacological basis of this phenomenon is crucial for drug development and personalized medicine.
Cross-reactivity between NSAIDs is primarily attributed to the inhibition of the cyclooxygenase-1 (COX-1) enzyme.[1][2] Individuals who are hypersensitive to one NSAID that is a potent COX-1 inhibitor are likely to react to other NSAIDs with similar COX-1 inhibitory activity, irrespective of their chemical structure.[1][2] Therefore, comparing the COX-1 and COX-2 inhibitory profiles of different NSAIDs is a key method for assessing their potential for cross-reactivity.
Comparative COX-1 and COX-2 Inhibition of Common NSAIDs
The following table summarizes the 50% inhibitory concentrations (IC50) for COX-1 and COX-2 for a selection of common NSAIDs. A lower IC50 value indicates greater potency. The COX-1/COX-2 selectivity ratio is a critical parameter, where a higher ratio indicates greater selectivity for COX-2. Drugs with low COX-1 IC50 values and a low selectivity ratio are more likely to cause cross-reactive hypersensitivity reactions.
| Drug | Chemical Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Ibuprofen | Propionic Acid | 13 | 344 | 0.04 |
| Naproxen | Propionic Acid | 4.6 | 24.5 | 0.19 |
| Diclofenac | Acetic Acid | 6.5 | 0.8 | 8.13 |
| Celecoxib | Coxib | 15 | 0.04 | 375 |
| Meloxicam | Oxicam | 2.2 | 0.8 | 2.75 |
| This compound | Pyrazolone | Not Available | Not Available | Not Available |
Note: The IC50 values can vary between different studies and assay conditions. The data presented here is a representative compilation from multiple sources for comparative purposes.
Experimental Protocols for Assessing NSAID Cross-Reactivity
The determination of COX-1 and COX-2 inhibition is fundamental to assessing the cross-reactivity potential of NSAIDs. The following outlines a standard in vitro experimental protocol for a cyclooxygenase inhibition assay.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a test compound (e.g., this compound or other NSAIDs) to inhibit the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (NSAIDs) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2) detection or an oxygen consumption measurement system.
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the purified COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.
-
Incubation: In a multi-well plate, add the reaction buffer, cofactors, and the test compound at various concentrations.
-
Pre-incubation: Add the enzyme to each well and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: Stop the reaction after a defined period (e.g., 2 minutes) by adding a stopping agent (e.g., a strong acid).
-
Quantification of Prostaglandin Production:
-
ELISA Method: Measure the concentration of PGE2 produced in each well using a competitive ELISA kit. The amount of PGE2 produced is inversely proportional to the inhibitory activity of the test compound.
-
Oxygen Consumption Method: Alternatively, monitor the consumption of oxygen during the reaction using an oxygen electrode, as the COX enzyme consumes oxygen during prostaglandin synthesis.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Signaling Pathways and Experimental Workflow
Cyclooxygenase (COX) Signaling Pathway
The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins and how NSAIDs exert their effects by inhibiting these enzymes.
References
- 1. Hypersensitivity reactions to nonsteroidal anti-inflammatory drugs: does age matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uspharmacist.com [uspharmacist.com]
- 3. Anaphylactoid reactions due to nonsteroidal antiinflammatory drugs: clinical and cross-reactivity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metamizole-induced reactions as a paradigm of drug hypersensitivity: Non-allergic reactions, anaphylaxis, and delayed-type allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
Difenamizole's Monoamine Oxidase Inhibition Profile: A Comparative Analysis with Established Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Known MAO Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50 values) of several well-known MAO inhibitors against MAO-A and MAO-B. These values are essential for understanding the selectivity and potential therapeutic applications of these compounds.
| Compound | Type | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity | Reversibility |
| Difenamizole | - | Not Available | Not Available | Not Available | Not Available |
| Clorgyline | MAO-A Selective | 0.0012[1] | 1.9[1] | MAO-A | Irreversible[1][2][3] |
| Moclobemide | MAO-A Selective | 10[4] | >1000[4] | MAO-A | Reversible[4][5] |
| Selegiline | MAO-B Selective | 23[6] | 0.051[6] | MAO-B | Irreversible[6] |
| Rasagiline | MAO-B Selective | 0.710[7] | 0.014[7][8] | MAO-B | Irreversible[8] |
| Phenelzine | Non-Selective | ~0.047 | ~0.015 | Non-Selective | Irreversible[9] |
| Tranylcypromine | Non-Selective | 2.3 | 0.95 | Non-Selective | Irreversible[10][11] |
Note: IC50 values can vary depending on the experimental conditions, such as substrate and enzyme source. The data presented here are for comparative purposes.
This compound: Qualitative Insights into MAO Inhibition
This compound, chemically known as 1,3-diphenyl-5-(2-dimethylaminopropionamide)-pyrazole, has been shown to influence catecholaminergic and serotonergic systems.[12] Studies have indicated that its analgesic action may be mediated by these neurotransmitter systems, which are regulated by MAO.[12] While direct IC50 values are not available, the observed neurochemical effects suggest an interaction with MAO. Further in vitro enzymatic assays are required to quantify the potency and selectivity of this compound towards MAO-A and MAO-B.
Experimental Protocols for MAO Inhibition Assays
The determination of a compound's MAO inhibitory activity is typically performed using in vitro enzymatic assays. A common method is the fluorometric assay, which measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate.
Principle of the Fluorometric MAO Inhibition Assay:
Monoamine oxidase catalyzes the oxidative deamination of a substrate (e.g., p-tyramine), producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to convert a non-fluorescent probe (e.g., Amplex Red) into a highly fluorescent product (resorufin). The rate of fluorescence increase is proportional to the MAO activity. The presence of an inhibitor will reduce the rate of fluorescence generation.
General Protocol Outline:
-
Reagent Preparation:
-
Prepare a working solution of recombinant human MAO-A or MAO-B enzyme in an appropriate assay buffer (e.g., potassium phosphate buffer).
-
Prepare a stock solution of the test compound (e.g., this compound) and a range of serial dilutions.
-
Prepare a substrate solution containing a suitable MAO substrate (e.g., kynuramine or p-tyramine).
-
Prepare a detection reagent mixture containing a fluorometric probe and horseradish peroxidase.
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a 96-well microplate.
-
Include control wells for 100% enzyme activity (vehicle control) and a positive control with a known MAO inhibitor.
-
Add the MAO enzyme solution to the wells and pre-incubate with the test compound for a specified time to allow for interaction.
-
Initiate the enzymatic reaction by adding the substrate and detection reagent mixture.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the biological context of MAO inhibition, the following diagrams are provided.
Caption: A generalized workflow for determining the IC50 of an MAO inhibitor.
Caption: MAO inhibitors block the breakdown of neurotransmitters, increasing their availability.
References
- 1. apexbt.com [apexbt.com]
- 2. Clorgyline hydrochloride, MAO-A inhibitor (CAS 17780-75-5) | Abcam [abcam.com]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Moclobemide - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. | BioWorld [bioworld.com]
- 8. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Relationship between biogenic amines and analgesic action of this compound in heat induced reflexes] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Difenamizole Derivatives: A Comparative Guide for Drug Development
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a compound is paramount in the design of more potent and selective therapeutic agents. This guide provides a comparative analysis of the SAR of Difenamizole derivatives, focusing on their analgesic and anti-inflammatory properties. By examining the impact of structural modifications on biological activity, we aim to furnish a foundational understanding for the rational design of novel pyrazole-based drug candidates.
This compound, a pyrazolone derivative, is recognized for its nonsteroidal anti-inflammatory drug (NSAID) and analgesic properties.[1][2][3] Its core structure, a 1,3-diphenyl-5-(2-dimethylaminopropionamide)-pyrazole, offers multiple sites for chemical modification to enhance its therapeutic profile. While direct and extensive SAR studies on a wide range of this compound analogues are not abundantly available in recent literature, a wealth of information on the broader class of pyrazole and pyrazolone derivatives provides significant insights into the key structural features governing their pharmacological effects.[4][5]
Comparative Analysis of Analgesic and Anti-inflammatory Activities
The analgesic and anti-inflammatory activities of pyrazole derivatives are intricately linked to their chemical structures. Modifications to the pyrazole core and its substituents can dramatically alter a compound's potency, selectivity, and overall efficacy. The following tables summarize key findings from studies on various pyrazole analogues, offering a comparative look at their biological activities.
| Compound ID | Structural Modifications | Analgesic Activity (% Inhibition of Writhing) | Anti-inflammatory Activity (% Inhibition of Edema) | Reference Compound |
| This compound | 1,3-diphenyl-5-(2-dimethylaminopropionamide)-pyrazole | Data not available in comparative studies | Data not available in comparative studies | - |
| Compound 5s | Hybrid pyrazole analogue | 73.56 | 80.87 (at 3h) | Ibuprofen (74.12%) |
| Compound 5u | Hybrid pyrazole analogue | 73.72 | 80.63 (at 3h) | Ibuprofen (74.12%) |
| Compound 6b | 1-(4-chlorophenyl)-substituted pyrazolone | - | Most active in series | - |
| Compound 9b | Acidic pyrazolone derivative | Most active in series | Most active in series | - |
Table 1: Comparative Analgesic and Anti-inflammatory Activity of Selected Pyrazole Derivatives. This table highlights the impact of various structural modifications on the analgesic and anti-inflammatory efficacy of pyrazole-based compounds, with ibuprofen as a common reference.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound 5s | 165.23 | 2.51 | 65.75 |
| Compound 5u | 130.12 | 1.79 | 72.73 |
| Celecoxib | 15.2 | 0.19 | 78.06 |
Table 2: In Vitro Cyclooxygenase (COX) Inhibition Data. This table showcases the in vitro potency and selectivity of pyrazole derivatives against COX-1 and COX-2 enzymes, with Celecoxib as a reference for a selective COX-2 inhibitor.
Key Insights into Structure-Activity Relationships
From the available data on pyrazole derivatives, several key SAR trends can be extrapolated and applied to the prospective design of this compound analogues:
-
Substitution on the Phenyl Rings: The nature and position of substituents on the phenyl rings at positions 1 and 3 of the pyrazole core significantly influence activity. Electron-withdrawing groups, such as chloro or nitro groups, on these rings have been shown to modulate anti-inflammatory and analgesic potency.
-
The Pyrazole Core: The pyrazole nucleus is a critical pharmacophore. Modifications, such as the introduction of different substituents at various positions, can impact the compound's interaction with target enzymes like cyclooxygenases (COX).
-
The Side Chain at Position 5: The amide side chain in this compound is a key feature. Altering the length, branching, and terminal amine substitution of this side chain can affect the compound's pharmacokinetic and pharmacodynamic properties.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This widely used method assesses the peripheral analgesic activity of a compound.
-
Animal Model: Swiss albino mice are typically used.
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test compounds or vehicle (for the control group) are administered orally or intraperitoneally.
-
After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching behavior).
-
The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Control Mean - Test Mean) / Control Mean] x 100
Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)
This is a standard in vivo model to evaluate acute anti-inflammatory activity.
-
Animal Model: Wistar rats are commonly used.
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compounds, standard drug (e.g., indomethacin or diclofenac), or vehicle are administered.
-
After a specified time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation and edema.
-
The paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.
Visualizing the Path to Drug Discovery
The following diagrams illustrate the conceptual workflow of a structure-activity relationship study and a simplified signaling pathway relevant to the action of anti-inflammatory drugs.
Figure 1: A conceptual workflow for a Structure-Activity Relationship (SAR) study.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 5. researchgate.net [researchgate.net]
A Comparative Toxicological Profile: Difenamizole Versus Other Non-Steroidal Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profile of Difenamizole, a pyrazolone derivative non-steroidal anti-inflammatory drug (NSAID), with other commonly used NSAIDs such as ibuprofen, diclofenac, and naproxen. The information presented is based on available preclinical and clinical data, highlighting key differences in gastrointestinal, cardiovascular, and renal toxicities. This document is intended to serve as a resource for researchers and professionals involved in drug development and pharmacological studies.
Executive Summary
This compound, a member of the pyrazolone class of NSAIDs, exhibits a toxicological profile that, in some aspects, may differ from traditional NSAIDs. While direct comparative studies are limited, data from related compounds like metamizole suggest a potentially more favorable gastrointestinal and cardiovascular safety profile. However, the pyrazolone class is associated with a rare but serious risk of agranulocytosis. Furthermore, this compound's unique monoaminergic properties, including monoamine oxidase (MAO) inhibition and dopamine reuptake inhibition, may introduce a different set of potential adverse effects not typically associated with other NSAIDs.
Gastrointestinal Toxicity
The gastrointestinal (GI) side effects of NSAIDs are primarily mediated by the inhibition of cyclooxygenase-1 (COX-1), which is responsible for the production of prostaglandins that protect the gastric mucosa.
Comparative Data:
| Parameter | This compound (inferred from Metamizole data) | Ibuprofen | Diclofenac | Naproxen |
| Mechanism of GI Toxicity | Primarily through COX inhibition, though some pyrazolones show a more favorable GI profile. | Inhibition of COX-1 and COX-2, leading to reduced prostaglandin synthesis.[1] | Inhibition of COX-1 and COX-2. | Inhibition of COX-1 and COX-2. |
| Ulcerogenic Potential | Generally considered to have a better gastrointestinal safety profile compared to many traditional NSAIDs.[2] | Dose-dependent increase in upper and lower GI permeability.[3] | Associated with a lower risk of GI disorders in some studies. | Associated with a higher risk of GI bleeding and ulcers compared to some other NSAIDs.[4] |
| Reported GI Adverse Events | Nausea, vomiting, and abdominal discomfort are possible. | Nausea, vomiting, diarrhea, constipation, indigestion.[3] | Dyspepsia, abdominal pain, nausea. | Heartburn, abdominal pain, nausea. |
Experimental Protocol: NSAID-Induced Ulcer Model in Rats
A commonly used method to assess the ulcerogenic potential of NSAIDs involves the following steps:
-
Animal Model: Male Wistar rats (180-200g) are typically used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Fasting: Rats are fasted for 24-48 hours before drug administration, with free access to water.
-
Drug Administration: The test compound (e.g., this compound), a positive control (e.g., Indomethacin or Aspirin), and a vehicle control are administered orally.
-
Observation Period: Animals are observed for 4-6 hours post-administration.
-
Stomach Examination: Rats are euthanized, and their stomachs are removed, opened along the greater curvature, and washed with saline.
-
Ulcer Index Calculation: The gastric mucosa is examined for ulcers. The severity and number of ulcers are scored to calculate an ulcer index. A common formula is: UI = (UN + US + UP) x 10⁻¹, where UN is the average number of ulcers, US is the average severity score, and UP is the percentage of animals with ulcers.[5]
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Acute toxicity of pyrazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of In Vivo Antiulcer Activity of Hydro-Methanol Extract and Solvent Fractions of the Stem Bark of Ficus thonningii (Moraceae) on Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
Difenamizole: A Comparative Analysis of In Vitro and In Vivo Activity
For Researchers, Scientists, and Drug Development Professionals
Difenamizole, a pyrazolone derivative, is a nonsteroidal anti-inflammatory drug (NSAID) and analgesic.[1][2][3] This guide provides a comparative overview of its activity as observed in laboratory (in vitro) and whole-organism (in vivo) studies. While direct correlative studies are limited, this document synthesizes available data to offer insights into its mechanism of action and therapeutic potential. The primary mechanism explored is this compound's interaction with monoaminergic systems, which is believed to underpin its analgesic effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound and related pyrazolone compounds.
Table 1: In Vitro Activity of this compound
| Assay Type | Target | Metric | Result | Reference |
| Enzyme Inhibition | Monoamine Oxidase (MAO) | IC₅₀ | Data not available | [4][5] |
| Neurotransmitter Reuptake | Dopamine (DA) | IC₅₀ | Data not available | [1] |
Table 2: In Vivo Analgesic Activity of this compound
| Animal Model | Assay | This compound Dose | Effect | Reference |
| Mouse | Acetic Acid-Induced Writhing | Not specified | Inhibition of writhing | [6][7] |
| Mouse | Hot Plate Test | Not specified | Potentiation of analgesic action with α-MT | [2] |
| Rat | Hot Water Induced Tail Withdrawal | Not specified | No modification of effect by monoamine-related drugs | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard pharmacological assays.
In Vitro: Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potential of this compound on MAO-A and MAO-B enzymes.
Principle: This assay measures the activity of MAO enzymes by monitoring the production of a detectable product from a substrate. The reduction in product formation in the presence of the test compound indicates inhibition.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate buffer (pH 7.4)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the MAO enzyme, phosphate buffer, and the this compound dilution (or vehicle control).
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution).
-
Measure the product formation using a microplate reader (e.g., fluorescence or absorbance).
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
In Vivo: Acetic Acid-Induced Writhing Test
Objective: To evaluate the peripheral analgesic activity of this compound in a mouse model of visceral pain.
Principle: Intraperitoneal injection of acetic acid induces a characteristic writhing (stretching) response in mice. A reduction in the number of writhes following drug administration indicates an analgesic effect.[6][8]
Materials:
-
Male Swiss albino mice (or other suitable strain)
-
This compound
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Acetic acid solution (e.g., 0.6% in saline)
-
Syringes and needles for administration
Procedure:
-
Acclimatize mice to the experimental environment.
-
Divide the animals into groups (e.g., vehicle control, this compound-treated groups at different doses, positive control like aspirin).
-
Administer this compound or vehicle orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject acetic acid intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes for a set period (e.g., 20-30 minutes), starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.
Visualizations
Experimental Workflow: In Vitro vs. In Vivo Assessment
Caption: Workflow illustrating the parallel in vitro and in vivo evaluation of this compound's activity.
Postulated Signaling Pathway of this compound's Analgesic Action
Caption: Postulated mechanism of this compound's analgesic effect via modulation of monoaminergic pathways.
Correlation and Conclusion
The available evidence suggests a plausible correlation between the in vitro monoaminergic activities of this compound and its in vivo analgesic effects. By inhibiting monoamine oxidase and dopamine reuptake, this compound likely increases the synaptic concentration of monoamines such as dopamine. These neurotransmitters are known to play a crucial role in descending pain-modulatory pathways. The potentiation of this compound's analgesic effect by an agent that affects catecholamine synthesis further supports this hypothesis.[2]
However, it is important to note that the lack of direct comparative studies with comprehensive quantitative data necessitates further research to definitively establish this in vitro-in vivo correlation. Future studies should aim to quantify the in vitro potency of this compound on specific monoamine targets and correlate these findings with dose-dependent analgesic responses in various in vivo models. Such data would provide a more complete picture of this compound's pharmacological profile and aid in its further development and clinical application.
References
- 1. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. [Relationship between biogenic amines and analgesic action of this compound in heat induced reflexes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Difenamizole's Effect on Biogenic Amines: A Comparative Guide for Researchers
An objective analysis of difenamizole's monoaminergic properties in contrast to other common analgesics, supported by available experimental data.
This compound, a nonsteroidal anti-inflammatory drug (NSAID) of the pyrazolone group, exhibits a unique pharmacological profile that distinguishes it from many other analgesics.[1][2][3][4] Beyond its anti-inflammatory effects, this compound possesses distinct monoaminergic properties, including the inhibition of monoamine oxidase (MAO) and the reuptake of dopamine.[1][2][3] This guide provides a comparative overview of the effects of this compound and other widely used analgesics—namely morphine, acetaminophen, and ibuprofen—on key biogenic amines: serotonin, dopamine, and norepinephrine. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the neurochemical mechanisms underlying the analgesic actions of these compounds.
Comparative Analysis of Biogenic Amine Modulation
| Analgesic | Serotonin (5-HT) | Dopamine (DA) | Norepinephrine (NE) | Key Mechanisms |
| This compound | Analgesic action may be mediated by 5-HT.[5] | Known to inhibit dopamine reuptake and augment striatal dopamine levels.[1][2][3] | Analgesic action may be mediated by catecholamines. | Monoamine oxidase (MAO) inhibition, Dopamine reuptake inhibition.[1][2][3] |
| Morphine | Analgesic effect may be mediated by 5-HT. | Can decrease extracellular dopamine in the striatum by approximately 40-50%. | Analgesic effect may be mediated by NE. | Opioid receptor agonism. |
| Acetaminophen | Increases serotonin levels in the cortex and brainstem (approx. 40-75% increase). | Decreases levels of the dopamine metabolite, dihydroxyphenylacetic acid. | Increases norepinephrine levels in the posterior cortex. | Indirect modulation of the serotonergic system. |
| Ibuprofen | Limited direct evidence on significant modulation of levels. | Limited direct evidence on significant modulation of levels. | Limited direct evidence on significant modulation of levels. | Primarily inhibition of cyclooxygenase (COX) enzymes. |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following provides a generalized methodology for assessing the effects of analgesics on biogenic amine levels in a preclinical setting, based on common practices in neuropharmacology.
Objective: To quantify the levels of serotonin, dopamine, and norepinephrine in specific brain regions of an animal model following the administration of an analgesic.
Materials:
-
Test analgesic (e.g., this compound)
-
Vehicle control
-
Animal model (e.g., male C57BL/6 mice)
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detection
-
Reagents for tissue homogenization and mobile phase preparation
-
Dissection tools
-
Centrifuge
Procedure:
-
Animal Dosing:
-
Animals are randomly assigned to treatment groups (e.g., vehicle control, this compound, morphine, acetaminophen, ibuprofen).
-
Drugs are administered via a specified route (e.g., intraperitoneal, oral gavage) at a predetermined dose.
-
-
Tissue Collection:
-
At a specific time point post-administration, animals are euthanized.
-
The brain is rapidly excised and placed on an ice-cold surface.
-
Specific brain regions of interest (e.g., striatum, prefrontal cortex, hippocampus) are dissected.
-
-
Sample Preparation:
-
The dissected tissue is weighed and homogenized in a suitable buffer (e.g., perchloric acid).
-
The homogenate is centrifuged to precipitate proteins.
-
The supernatant, containing the biogenic amines, is collected and filtered.
-
-
HPLC Analysis:
-
An aliquot of the supernatant is injected into the HPLC system.
-
Biogenic amines are separated on a reverse-phase column.
-
Detection is achieved using an electrochemical or fluorescence detector, which provides high sensitivity for these neurotransmitters.
-
-
Data Analysis:
-
The concentration of each biogenic amine is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of serotonin, dopamine, and norepinephrine.
-
Statistical analysis is performed to compare the biogenic amine levels between the different treatment groups and the vehicle control.
-
Discussion and Conclusion
The available evidence indicates that this compound's analgesic properties are, at least in part, mediated by its interaction with the monoaminergic system. Its ability to inhibit MAO and dopamine reuptake suggests a mechanism that increases dopaminergic and potentially other catecholaminergic neurotransmission. This contrasts with the primarily opioid receptor-mediated mechanism of morphine and the cyclooxygenase inhibition of ibuprofen. Acetaminophen also appears to engage the serotonergic system, but through a mechanism distinct from direct reuptake inhibition or MAO inhibition.
The lack of publicly available, detailed quantitative data on the potency of this compound's effects on MAO and the dopamine transporter is a notable gap in the literature. Further research is warranted to elucidate the precise affinity of this compound for these targets and to quantify the in vivo changes in biogenic amine levels following its administration. Such studies would provide a more complete understanding of its pharmacological profile and its potential therapeutic applications.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Difenamizole for Laboratory Professionals
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of difenamizole, a non-steroidal anti-inflammatory drug (NSAID). Adherence to these procedures is vital for ensuring laboratory safety, environmental protection, and regulatory compliance.
This compound, like many pharmaceutical compounds, requires careful handling and disposal to prevent potential environmental contamination and mitigate health risks. The following guidelines are based on established best practices for the disposal of pharmaceutical and chemical waste in a laboratory setting.
Quantitative Data on this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂N₄O | [1] |
| Molecular Weight | 334.41 g/mol | [1] |
| Melting Point | 120-128 °C | [1] |
| Boiling Point | ~471.22 °C (estimated) | [1] |
| pKa | 13.14 ± 0.70 (predicted) | [1] |
| LD₅₀ (mice, oral) | 560 mg/kg | [1] |
| LD₅₀ (mice, i.p.) | 186 mg/kg | [1] |
| LD₅₀ (mice, i.v.) | 103 mg/kg | [1] |
Experimental Protocols: Step-by-Step Disposal Procedure
The proper disposal of this compound must be conducted in accordance with federal, state, and local regulations for pharmaceutical and chemical waste. The following protocol provides a detailed methodology for its safe disposal.
1. Waste Characterization and Segregation:
-
Initial Assessment: The first step is to determine if the this compound waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA). This determination should be made by an environmental health and safety (EHS) professional.
-
Segregation: Based on the assessment, segregate this compound waste from other laboratory waste streams.
-
Non-Hazardous Pharmaceutical Waste: If deemed non-hazardous, it should be collected in a designated, clearly labeled, non-hazardous pharmaceutical waste container. These are often blue or white.
-
Hazardous Pharmaceutical Waste: If the waste meets the criteria for RCRA hazardous waste (e.g., due to toxicity, reactivity, ignitability, or corrosivity), it must be collected in a designated black container for hazardous pharmaceutical waste.[2]
-
2. Containment and Labeling:
-
Primary Container: Collect this compound waste in a sealable, leak-proof container that is compatible with the chemical.
-
Labeling: Clearly label the container with "this compound Waste" and include the date of accumulation. If it is determined to be hazardous, the label must also include the appropriate hazardous waste codes as provided by your EHS department.
3. Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated to prevent the accumulation of any potential vapors.
4. Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash. [3]
-
Engage a Licensed Waste Contractor: The final disposal of this compound waste must be handled by a licensed and certified hazardous or pharmaceutical waste disposal contractor.
-
Documentation: Maintain a manifest for the disposal of hazardous waste, as required by law.
Important Safety Considerations:
-
Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Decomposition Hazard: Be aware that when heated to decomposition, this compound can emit toxic fumes of nitrogen oxides (NOx).[1] Avoid any procedures that could lead to thermal decomposition.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical relationships and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow
This guide is intended to provide a clear and actionable framework for the proper disposal of this compound. For specific questions or concerns regarding your institution's policies, please consult your Environmental Health and Safety department.
References
Essential Safety and Logistical Information for Handling Difenamizole
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, operational procedures, and disposal of Difenamizole, a nonsteroidal anti-inflammatory drug (NSAID) of the pyrazolone group. Adherence to these protocols is critical to ensure personnel safety and mitigate environmental impact.
I. Chemical and Physical Properties
This compound is a white to pale yellow, odorless powder.[1] It is moderately toxic when ingested or administered intraperitoneally.[1] Upon heating to decomposition, it can emit toxic nitrogen oxide fumes.[1]
| Property | Value | Source |
| CAS Number | 20170-20-1 | [1] |
| Molecular Formula | C20H22N4O | [1] |
| Molecular Weight | 334.41 g/mol | [1] |
| Melting Point | 123-128 °C | [1] |
| Solubility | Freely soluble in acetone, chloroform, and benzene. Practically insoluble in water. | |
| LD50 (mice) | 560 mg/kg (oral), 186 mg/kg (intraperitoneal), 103 mg/kg (intravenous), 525 mg/kg (subcutaneous) | [1] |
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following recommendations are based on guidelines for handling hazardous drugs and related pyrazolone compounds.
| PPE Category | Minimum Requirement | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in situations with a high risk of splashing. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Two pairs of chemotherapy-grade, powder-free nitrile gloves. The outer glove should be changed immediately upon contamination. | Prevents skin contact and absorption. Double gloving provides an additional layer of protection. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Protects skin from contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is required when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. | Protects against inhalation of the powdered compound. |
III. Operational Plan: Handling and Storage
A. Engineering Controls:
-
Chemical Fume Hood: All weighing and handling of powdered this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the work area.
B. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, plastic-backed pads.
-
Weighing and Transfer: Use non-sparking tools for handling the powder. Tare the receiving vessel before transferring the desired amount of this compound.
-
Solution Preparation: If preparing a solution, add the solvent to the weighed this compound powder slowly to avoid splashing.
-
Decontamination: After handling, decontaminate all surfaces and equipment with a suitable cleaning agent (e.g., 70% ethanol), followed by a rinse with water. Dispose of all cleaning materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
C. Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[2]
-
For short-term storage (days to weeks), maintain at 0-4°C. For long-term storage (months to years), store at -20°C.[3]
IV. Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol describes a common method for evaluating the anti-inflammatory properties of a compound like this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
A. Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
B. Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO) and a positive control (a known anti-inflammatory agent).
-
LPS Stimulation: After the pre-treatment period, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
Nitric Oxide Measurement (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage of NO inhibition by this compound compared to the LPS-stimulated control.
-
V. Disposal Plan
All this compound waste, including pure compound, solutions, and contaminated materials, must be disposed of as hazardous chemical waste.
A. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder, contaminated PPE (gloves, gowns), and absorbent pads in a dedicated, clearly labeled hazardous waste container with a yellow "Hazardous Drug Waste" label.[4]
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container.
-
Sharps: Dispose of any needles or syringes used for handling this compound solutions in a designated sharps container labeled for hazardous drug waste.[4]
B. Disposal Procedure:
-
Labeling: Ensure all waste containers are properly labeled with the contents ("this compound Waste"), the associated hazards (e.g., "Toxic"), and the date of accumulation.
-
Storage: Store hazardous waste containers in a designated satellite accumulation area within the laboratory, away from general waste and incompatible materials.
-
Pickup: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6]
-
Documentation: Maintain a record of all hazardous waste generated and disposed of in accordance with institutional and regulatory requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
